molecular formula C23H30ClN3O B15604328 Quinacrine CAS No. 6151-30-0; 69-05-6; 83-89-6

Quinacrine

Cat. No.: B15604328
CAS No.: 6151-30-0; 69-05-6; 83-89-6
M. Wt: 400.0 g/mol
InChI Key: GPKJTRJOBQGKQK-UHFFFAOYSA-N
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Description

Quinacrine is a member of the class of acridines that is acridine substituted by a chloro group at position 6, a methoxy group at position 2 and a [5-(diethylamino)pentan-2-yl]nitrilo group at position 9. It has a role as an antimalarial and an EC 1.8.1.12 (trypanothione-disulfide reductase) inhibitor. It is a member of acridines, an organochlorine compound, an aromatic ether and a tertiary amino compound. It derives from a hydride of an acridine.
An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.
Mepacrine (also known as this compound and atabrine) is an acridine derivative initially used in the therapy and prevention of malaria and later as an antiprotozoal and immunomodulatory agent. Mepacrine causes a yellowing of the sclera that is not due to liver injury, but also can cause serum enzyme elevations during therapy (particularly in high doses) and has been linked to rare instances of clinically apparent acute liver injury which can be severe and has resulted in fatalities.
This compound Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative this compound with potential antineoplastic and antiparasitic activities. This compound may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine
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InChI

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)
Source PubChem
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InChI Key

GPKJTRJOBQGKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H30ClN3O
Source PubChem
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Related CAS

130-42-7 (mono-hydrochloride), 316-05-2 (dimesylate), 6151-30-0 (di-hydrochloride, di-hydrate), 69-05-6 (di-hydrochloride), 78901-94-7 (monoacetate)
Record name Mepacrine [INN:BAN]
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DSSTOX Substance ID

DTXSID7022627
Record name Atabrine
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Molecular Weight

400.0 g/mol
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Physical Description

Solid
Record name Quinacrine
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Solubility

Slight, 1g in 36 ml water, Slightly soluble in ethanol, Insoluble in alcohol, benzene, chloroform and ether, 2.39e-03 g/L
Record name Quinacrine
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Record name QUINACRINE
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Color/Form

Bright yellow crystals

CAS No.

83-89-6
Record name (±)-Quinacrine
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Record name Mepacrine [INN:BAN]
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Record name Quinacrine
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Melting Point

248-250 °C, Decomposes at 248 °C, Melting point: ca 250 °C /Hydrochloride/, 248 - 250 °C
Record name Quinacrine
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Record name Quinacrine
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Foundational & Exploratory

The Discovery and Synthesis of Quinacrine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Quinacrine (B1676205) hydrochloride, a synthetic acridine (B1665455) derivative, holds a significant place in the history of medicinal chemistry. Initially developed as the first synthetic antimalarial drug, its therapeutic applications have since expanded to encompass rheumatology, oncology, and cell biology. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound hydrochloride, tailored for professionals in drug development and scientific research.

Discovery and Historical Context

This compound, also known as Atabrine or mepacrine, was first synthesized in the late 1920s by German chemists Mietzsch and Mauss at I.G. Farbenindustrie (later Bayer).[1][2][3] Its development was a direct response to the need for a synthetic alternative to quinine (B1679958), a natural alkaloid extracted from the bark of the cinchona tree, which was the primary treatment for malaria at the time.[1][4] The reliance on natural sources for quinine made its supply vulnerable, a critical issue that was highlighted during World War II when access to cinchona plantations was disrupted.[1][2]

During the war, this compound became a crucial antimalarial prophylactic and therapeutic agent for Allied forces, with millions of soldiers receiving the drug.[1][2] This widespread use led to extensive clinical observation, which, in turn, revealed its efficacy in treating other conditions, such as giardiasis and certain autoimmune disorders like lupus erythematosus.[1][5] This historical trajectory from a targeted antimalarial to a repurposed drug with multiple applications underscores the importance of continued research into the mechanisms of action of established pharmaceuticals.

Chemical Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that involves the preparation of two key intermediates: 6,9-dichloro-2-methoxyacridine (B108733) and 1,4-pentanediamine, N4,N4-diethyl- (also known as novol diamine). These intermediates are then coupled to form the this compound base, which is subsequently converted to the hydrochloride salt.

Synthesis of Intermediates

2.1.1. Synthesis of 6,9-dichloro-2-methoxyacridine

The synthesis of the acridine core typically begins with the reaction of 2,4-dichlorobenzoic acid and p-anisidine (B42471) (4-methoxyaniline). This is followed by a cyclization reaction to form the acridine ring system, and subsequent chlorination to yield 6,9-dichloro-2-methoxyacridine.[6][7] The Ullmann condensation is a key reaction in this process, involving the copper-catalyzed coupling of an aryl halide with an amine.[8][9][10][11][12]

2.1.2. Synthesis of 1,4-pentanediamine, N4,N4-diethyl- (Novol Diamine)

Novol diamine is a crucial side chain that imparts solubility and influences the biological activity of this compound. Its synthesis can be achieved through various routes, often starting from readily available materials like levulinic acid.[1][5][13][14][15] A common approach involves the reductive amination of a suitable ketone precursor.

Final Condensation and Salt Formation

The final step in the synthesis of this compound is the condensation of 6,9-dichloro-2-methoxyacridine with novol diamine. This reaction typically occurs at elevated temperatures and results in the formation of the this compound base. The base is then treated with hydrochloric acid to produce the more stable and water-soluble this compound dihydrochloride (B599025) salt.[6][16]

Experimental Protocol: Synthesis of this compound Hydrochloride

The following is a representative experimental protocol for the synthesis of this compound hydrochloride, based on established chemical principles.

Step 1: Synthesis of 2-(4-methoxyanilino)-4-chlorobenzoic acid

  • In a reaction vessel, combine 2,4-dichlorobenzoic acid, p-anisidine, potassium carbonate, and a copper catalyst in a high-boiling point solvent such as N-methyl-2-pyrrolidone.

  • Heat the mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield 2-(4-methoxyanilino)-4-chlorobenzoic acid.

Step 2: Cyclization to 6-chloro-2-methoxy-9(10H)-acridone

  • Treat the product from Step 1 with a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride (POCl₃).

  • Heat the mixture to induce cyclization.

  • Carefully quench the reaction mixture with water or ice to precipitate the acridone (B373769).

  • Filter, wash, and dry the product.

Step 3: Chlorination to 6,9-dichloro-2-methoxyacridine

  • Reflux the acridone from Step 2 in an excess of phosphorus oxychloride (POCl₃) to convert the ketone to a chloride.

  • Remove the excess POCl₃ by distillation under reduced pressure.

  • Carefully add the residue to a mixture of ice and ammonia (B1221849) to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6,9-dichloro-2-methoxyacridine.

Step 4: Synthesis of 1,4-pentanediamine, N4,N4-diethyl- (Novol Diamine)

  • React 1-chloro-4-pentanone with diethylamine (B46881) to form 1-(diethylamino)-4-pentanone.

  • Subject the resulting ketone to reductive amination using ammonia and a reducing agent (e.g., hydrogen gas with a nickel catalyst or sodium borohydride) to yield novol diamine.

  • Purify the product by distillation.

Step 5: Condensation to form this compound

  • Heat a mixture of 6,9-dichloro-2-methoxyacridine and an excess of novol diamine in a high-boiling point solvent like phenol (B47542).

  • Maintain the temperature for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and add an aqueous solution of sodium hydroxide (B78521) to neutralize the phenol and precipitate the this compound base.

  • Extract the this compound base into an organic solvent (e.g., toluene), wash with water, and dry the organic layer.

Step 6: Formation of this compound Dihydrochloride

  • Dissolve the this compound base in a suitable solvent such as ethanol.

  • Add a stoichiometric amount of concentrated hydrochloric acid to the solution.

  • Cool the solution to induce crystallization of this compound dihydrochloride.

  • Filter the bright yellow crystals, wash with a cold solvent, and dry under vacuum.

Quantitative Data

The following tables summarize key quantitative data for this compound hydrochloride, including its physicochemical properties, pharmacokinetic parameters, and biological activities.

Table 1: Physicochemical Properties of this compound Dihydrochloride

PropertyValueReference
Molecular FormulaC₂₃H₃₂Cl₃N₃O[17]
Molecular Weight472.9 g/mol [17]
Melting Point248-250 °C[6]
AppearanceBright yellow crystalline powder[6][17]
SolubilitySoluble in water and ethanol[6]
pH (1% aq. solution)~4.5[17]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
Half-life (t₁/₂)5-14 daysHuman[18]
Protein Binding80-90%Human[18]
Cmax (40 mg/kg/day oral)~1 µM (brain)Mouse (wild-type)[19][20]
AUCDose-dependentHuman[21]
ClearanceNot significantly altered by doseHuman[21]
LD₅₀ (oral)1300 mg/kgMouse[22]

Table 3: In Vitro Activity (IC₅₀) of this compound

Target/Cell LineIC₅₀Reference
Plasmodium falciparum (chloroquine-sensitive)0.02-0.26 µM[23]
Plasmodium falciparum (chloroquine-resistant)0.6-1.3 µM[23]
HCT-116 (colon cancer)Varies (p53/p21 dependent)[24]
MCF-7 (breast cancer)~8 µM[14]
MDA-MB-231 (breast cancer)~8 µM[14]
A549 (lung cancer)IC₅₀ for NF-κB p65 inhibition: 8.6 µM[25]
HTB-26 (breast cancer)10-50 µM[26]
PC-3 (pancreatic cancer)10-50 µM[26]
HepG2 (hepatocellular carcinoma)10-50 µM[26]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms of action, making it a pleiotropic agent. Its ability to interact with various cellular components and signaling pathways contributes to its diverse therapeutic applications.

DNA Intercalation and Topoisomerase Inhibition

The planar acridine ring of this compound allows it to intercalate between the base pairs of DNA.[4][20][27][28] This physical insertion into the DNA helix disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4][14][29][30] Furthermore, this compound has been identified as an inhibitor of topoisomerase II (Topo II), an enzyme crucial for managing DNA topology during replication.[18][22][30][31][32] By inhibiting Topo II, this compound induces DNA damage, further contributing to its cytotoxic effects.[14][29][30]

Inhibition of NF-κB Signaling

This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][13][23][32][33][34] NF-κB is a transcription factor that plays a key role in inflammation, immunity, and cell survival. In many cancer cells, NF-κB is constitutively active, promoting proliferation and resistance to apoptosis. This compound has been shown to inhibit NF-κB activation by preventing the binding of the p65 subunit to DNA.[4] This inhibition leads to the downregulation of anti-apoptotic proteins and sensitizes cancer cells to other therapeutic agents.[23][33]

Activation of p53 Signaling

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. This compound has been shown to activate the p53 signaling pathway, leading to the induction of apoptosis in cancer cells.[24][28][29][35][36] The activation of p53 by this compound is, in part, a consequence of the DNA damage it induces. Activated p53 can then trigger the expression of pro-apoptotic proteins and cell cycle inhibitors.[24][35]

Induction of Autophagy

Autophagy is a cellular process involving the degradation of cellular components through the lysosomal pathway. This compound has been shown to induce autophagy in various cancer cell lines.[24][27][35][37][38][39] The role of autophagy in this compound-induced cell death is complex and can be context-dependent, sometimes promoting cell survival and at other times contributing to cell death.

Inhibition of Hsp90

More recently, this compound has been identified as a dual inhibitor of Topo II and Heat Shock Protein 90 (Hsp90).[18][22][31] Hsp90 is a molecular chaperone that is essential for the stability and function of many proteins involved in cancer cell proliferation and survival. By inhibiting Hsp90, this compound can lead to the degradation of these client proteins, further contributing to its anticancer activity.

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Synthesis of 6,9-dichloro-2-methoxyacridine cluster_1 Synthesis of Novol Diamine 2,4-Dichlorobenzoic Acid 2,4-Dichlorobenzoic Acid Ullmann Condensation Ullmann Condensation 2,4-Dichlorobenzoic Acid->Ullmann Condensation p-Anisidine p-Anisidine p-Anisidine->Ullmann Condensation Intermediate_A 2-(4-methoxyanilino)-4-chlorobenzoic acid Ullmann Condensation->Intermediate_A Cyclization Cyclization Intermediate_A->Cyclization Intermediate_B 6-chloro-2-methoxy-9(10H)-acridone Cyclization->Intermediate_B Chlorination Chlorination Intermediate_B->Chlorination Acridine_Intermediate 6,9-dichloro-2-methoxyacridine Chlorination->Acridine_Intermediate Final_Condensation Condensation Acridine_Intermediate->Final_Condensation Levulinic Acid Levulinic Acid Reaction_Steps Multi-step Conversion Levulinic Acid->Reaction_Steps Diamine_Intermediate 1,4-pentanediamine, N4,N4-diethyl- Reaction_Steps->Diamine_Intermediate Diamine_Intermediate->Final_Condensation Quinacrine_Base This compound Base Final_Condensation->Quinacrine_Base Salt_Formation Salt Formation (HCl) Quinacrine_Base->Salt_Formation Quinacrine_HCl This compound Dihydrochloride Salt_Formation->Quinacrine_HCl

Caption: Synthesis workflow for this compound hydrochloride.

Signaling Pathways

G cluster_this compound This compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA DNA This compound->DNA Intercalation TopoII Topoisomerase II This compound->TopoII Inhibition NFkB_p65 NF-κB (p65) This compound->NFkB_p65 Inhibition of DNA Binding Hsp90 Hsp90 This compound->Hsp90 Inhibition Autophagy Autophagy This compound->Autophagy Induction Transcription Transcription DNA->Transcription TopoII->DNA Relaxes Supercoils p53 p53 Apoptosis Apoptosis p53->Apoptosis NFkB_DNA_Binding NF-κB DNA Binding NFkB_p65->NFkB_DNA_Binding NFkB_DNA_Binding->Transcription Activation of Pro-survival Genes DNA_Damage DNA Damage DNA_Damage->p53 Activation Client_Proteins Client Proteins Hsp90->Client_Proteins Stabilization Client_Proteins->Apoptosis Inhibition Autophagy->Apoptosis Modulation

Caption: Simplified signaling pathways of this compound.

Conclusion

This compound hydrochloride, a molecule with a rich history, continues to be a subject of significant scientific interest. Its journey from an essential antimalarial to a tool in cancer research and cell biology highlights the enduring value of studying established drugs. The multifaceted mechanisms of action of this compound, including its ability to intercalate into DNA, inhibit key enzymes like topoisomerase II and Hsp90, and modulate critical signaling pathways such as NF-κB and p53, make it a valuable probe for understanding complex cellular processes and a potential scaffold for the development of new therapeutic agents. This guide provides a foundational technical overview to support further research and development in these areas.

References

quinacrine's role in the world war ii malaria project

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quinacrine's Role in the World War II Malaria Project

Executive Summary

The Second World War in the Pacific Theater was fought on two fronts: against opposing military forces and against the pervasive threat of malaria. The Japanese capture of the Dutch East Indies in 1942 severed Allied access to nearly 90% of the world's quinine (B1679958) supply, the primary antimalarial drug at the time.[1] This strategic crisis necessitated an unprecedented scientific and industrial mobilization to produce and deploy a synthetic alternative. This compound (B1676205), a German-developed compound known by the brand name Atabrine, was chosen as this replacement.[2] This document provides a technical examination of this compound's pivotal role, detailing the U.S. government's coordinated research program, the drug's efficacy and administration protocols, and its large-scale production and impact on the Allied war effort.

The U.S. Antimalarial Program, a massive undertaking involving government agencies, universities, and industry, screened over 15,000 compounds.[3][4] This program not only solved the logistical challenges of Atabrine synthesis but also conducted extensive clinical trials that defined its proper use, transforming it from a mere substitute into a superior suppressive agent than quinine.[3][5] While effective, the drug was not without its challenges, including significant side effects that led to compliance issues among troops.[1][2][6] Nevertheless, the successful deployment of this compound was a medical and logistical triumph that significantly reduced malaria morbidity and mortality, maintained combat strength, and stands as a landmark achievement in military medicine and drug development.

The U.S. Antimalarial Drug Development Program

Faced with catastrophic malaria rates among troops, with some units in the Pacific reporting infection rates of 251 cases per 1,000 troops, the U.S. government launched a highly coordinated research effort.[2] The program was managed by organizations such as the Board for the Coordination of Malarial Studies and the Committee on Medical Research.[4] Its primary objectives were to establish large-scale synthesis of this compound, investigate its pharmacology and toxicology, and discover new, more effective antimalarial agents.[7][8]

The program's workflow represented a pioneering model for large-scale, cooperative biomedical research. It integrated academic research, industrial chemistry, and military medical evaluation to address a critical wartime need.

Antimalarial_Program_Workflow Figure 1: U.S. WWII Antimalarial Program Workflow cluster_0 Phase 1: Strategic Imperative cluster_1 Phase 2: Research & Development Mobilization cluster_2 Phase 3: Clinical Evaluation cluster_3 Phase 4: Production & Deployment A Japanese Capture of Dutch East Indies (1942) B Loss of 90% of Allied Quinine Supply A->B Results in C Establishment of Board for Coordination of Malarial Studies B->C Initiates D Screening of >15,000 Potential Compounds C->D E Focus on this compound (Atabrine) - Solve German Synthesis C->E F Pharmacological & Toxicological Studies E->F G Human Trials (e.g., Fairley Experiments) F->G Leads to H Determine Efficacy & Optimal Dosage Regimens G->H I Identify Side Effect Profile H->I J Large-Scale Industrial Production (Winthrop Chemical Co.) I->J Informs K Deployment to Troops with 'Atabrine Discipline' J->K L Post-War Development of Superior Drugs (Chloroquine) K->L

Figure 1: U.S. WWII Antimalarial Program Workflow

Quantitative Data: Production, Dosage, and Efficacy

The industrial scale-up of this compound production was a monumental achievement. The Winthrop Chemical Company and other American manufacturers delivered billions of doses, ensuring the Allied forces had a reliable supply.[1][2]

Table 1: this compound (Atabrine) Production Statistics
YearDoses Produced
1943~1.8 Billion
1944~2.5 Billion
Source: Dennis Worthen, "Pharmacy in World War II". Cited in multiple sources.[1][2]

Initial dosage regimens were often too high, leading to significant toxicity. Research and field experience led to the adoption of standardized suppressive and therapeutic protocols.

Table 2: Standardized this compound Dosage Regimens
Regimen TypeDosage ProtocolPurpose
Initial Field Dose 0.2 g / daySuppressive; quickly abandoned due to high toxicity (20% of one division became ill).[2]
Standard Suppressive 0.1 g (100 mg) / dayPrevent clinical symptoms of malaria. Proved highly effective in Fairley experiments.[3]
Alternative Suppressive 0.4 - 0.6 g / weekWeekly dosing for suppression.[9]
Therapeutic (Acute Attack) 0.2 g every 6 hours for 5 doses, then 0.1 g three times daily for 6 days.Treat active clinical malaria infections.
Source: U.S. Army Medical Department.[9]

Clinical trials and field data demonstrated that while not a true causal prophylactic, this compound was a highly effective suppressive agent, superior to quinine. It was curative for Plasmodium falciparum but only suppressed, and did not eliminate, the relapsing liver stages of Plasmodium vivax.[3][9]

Table 3: Comparative Efficacy and Side Effects
ParameterThis compound (Atabrine)Quinine
Suppressive Efficacy Superior. Daily 0.1g dose was completely effective in suppressing P. vivax and P. falciparum.[4]Inferior. Daily 0.3g dose associated with a malaria rate of 651 per 1,000 in one West African study.[4]
Curative Action Curative for P. falciparum. Suppressive for P. vivax (relapses occurred after cessation).[3][9]Suppressive for both species; less effective than this compound.
Common Side Effects Yellow skin discoloration, nausea, headaches, diarrhea.[1][2]Milder side effects.[2]
Serious Side Effects Rare: Toxic psychosis, anxiety, nightmares.[1][2] Aplastic anemia was a very rare but fatal complication.[10][11]Blackwater fever (in susceptible individuals).
Source: Compiled from multiple studies conducted by the U.S. Army during WWII.[1][2][4][9][10][11]

Key Experimental Protocols

The most influential clinical studies were those conducted by Australian Brigadier N. Hamilton Fairley in 1943. These trials definitively established the efficacy of this compound as a suppressive agent and provided the scientific basis for its widespread adoption.

Fairley's Suppressive Therapy Trials
  • Objective: To determine if this compound could prevent the development of clinical malaria in volunteers exposed to infected mosquitoes.

  • Methodology:

    • Subject Selection: Human volunteers were recruited.

    • Drug Administration: Subjects were placed on a standard suppressive regimen of 100 mg of this compound daily.

    • Infection: Volunteers were subjected to numerous bites from mosquitoes heavily infected with P. falciparum and P. vivax.

    • Monitoring: Blood smears were taken regularly to detect parasitemia. Plasma this compound levels were monitored to ensure compliance and therapeutic concentrations.

    • Follow-up: After the exposure period, the drug was withdrawn from some participants to observe whether clinical malaria would develop.

  • Results: The trials proved conclusively that a daily 100 mg dose of this compound would prevent overt attacks of malaria. It cured infections due to P. falciparum and postponed the clinical manifestations of P. vivax until the drug was stopped.[3] This demonstrated its role as a schizonticidal agent, acting on the blood stage of the parasite.

Experimental_Protocol Figure 2: Workflow of the Fairley Suppressive Trials cluster_setup Setup Phase cluster_exposure Exposure Phase cluster_followup Follow-Up Phase A Recruit Human Volunteers B Initiate Suppressive Regimen: 100mg this compound Daily A->B C Monitor Plasma Drug Levels for Saturation B->C D Controlled Exposure to Infected Mosquitoes (P. falciparum & P. vivax) C->D Proceeds to E Continue Daily this compound and Monitor for Breakthrough Symptoms D->E F Regular Blood Smears to Detect Parasitemia E->F G Cease this compound Administration F->G Proceeds to H Monitor for Onset of Clinical Malaria (P. vivax) G->H I Confirm Suppressive Efficacy (No Falciparum Malaria) H->I

Figure 2: Workflow of the Fairley Suppressive Trials

Mechanism of Action

While the precise molecular mechanism was not fully understood during the 1940s, the clinical effect was well-characterized. This compound was known to be a potent schizonticidal agent, meaning it acts on the asexual, erythrocytic (red blood cell) stage of the malaria parasite's lifecycle. By destroying the parasites in the blood, it prevents them from multiplying to the levels required to produce fever and other clinical symptoms.

Modern understanding confirms that this compound exerts its effect primarily through DNA binding. It intercalates between the base pairs of the parasite's DNA, which inhibits the crucial processes of transcription and translation (RNA and protein synthesis), ultimately leading to cell death.[12][13]

Mechanism_of_Action Figure 3: Hypothesized Mechanism of Action (WWII Era Understanding) A Infected Mosquito Bite (Sporozoite Inoculation) B Liver Stage (Exo-erythrocytic) (Asymptomatic) A->B Parasites travel to liver C Blood Stage (Erythrocytic) Parasites (Merozoites) invade Red Blood Cells B->C Merozoites released into bloodstream D Asexual Reproduction (Schizogony) in RBCs C->D E RBC Rupture & Release of more Merozoites D->E E->C Re-invasion Cycle F Clinical Symptoms: Fever, Chills, etc. E->F Toxins released G This compound (Atabrine) Administration H This compound acts as a Schizonticidal Agent G->H H->D INTERRUPTS CYCLE

Figure 3: Hypothesized Mechanism of Action (WWII Era Understanding)

Conclusion

The this compound program during World War II was a watershed moment in the history of medicine and military logistics. It demonstrated that a synthetic compound could be rapidly scaled and deployed to overcome a critical strategic vulnerability. The rigorous scientific evaluation of this compound not only saved countless lives and preserved the fighting strength of Allied forces but also laid the groundwork for the modern era of antimalarial drug discovery and development. The program's success led directly to the identification of chloroquine (B1663885) as a superior compound and established a framework for coordinated, multi-disciplinary research that would be emulated for decades, notably in the transformation of the National Institutes of Health (NIH) into a leading global research institution.[5] The story of this compound is a testament to the power of targeted scientific research in overcoming a devastating disease under the most challenging of circumstances.

References

Foundational Research on the Fluorescent Properties of Quinacrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine (B1676205), a derivative of 9-aminoacridine, is a historically significant antimalarial agent that has garnered renewed interest for its diverse pharmacological activities, including anticancer, antiprion, and anti-inflammatory properties. A key characteristic that underpins much of its utility as a research tool is its intrinsic fluorescence. The fluorescent properties of this compound are highly sensitive to its local microenvironment, making it a valuable probe for studying cellular structures and processes. This technical guide provides an in-depth exploration of the foundational fluorescent properties of this compound, detailing its spectral characteristics, the factors influencing its fluorescence, and experimental protocols for its use.

Core Fluorescent Properties of this compound

The fluorescence of this compound arises from its planar acridine (B1665455) ring system. Upon absorption of light at an appropriate wavelength, the molecule is promoted to an excited electronic state. It then relaxes back to the ground state, in part by emitting a photon of light at a longer wavelength. The efficiency and spectral characteristics of this process are dictated by both the intrinsic properties of the molecule and its immediate surroundings.

Quantitative Data Summary

The following tables summarize the key quantitative fluorescent properties of this compound. It is important to note that these values can vary significantly depending on the specific experimental conditions, such as solvent, pH, and the presence of binding partners like DNA.

PropertyValueConditions
Excitation Maximum (λex) ~436 nmIn various solutions[1]
Emission Maximum (λem) ~525 nmIn various solutions[1]
pKa (mono- to diprotonated) 8.1Ground and excited states[2]

Factors Influencing this compound Fluorescence

The fluorescent properties of this compound are not static and can be significantly altered by various environmental factors. This sensitivity is a key aspect of its utility as a fluorescent probe.

Interaction with DNA

This compound's interaction with DNA is a cornerstone of its application in cytogenetics, famously used in Q-banding to visualize chromosome bands.[3][4][5][6] The mechanism involves the intercalation of the planar acridine ring between DNA base pairs.[7] This interaction has a profound and base-specific effect on its fluorescence:

  • AT-rich regions: Markedly enhance this compound fluorescence.[7]

  • GC-rich regions: Quench this compound fluorescence.[7]

This differential fluorescence allows for the characteristic banding patterns observed on chromosomes.

pH Dependence

The fluorescence of this compound is sensitive to pH due to the protonation states of its nitrogen atoms. The dicationic form of this compound is reported to have a high quantum yield and is the predominant species in the pH range of 8 down to a Hammett acidity of -6.[8]

Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent can influence the fluorescence quantum yield and the position of the emission spectrum of this compound. While detailed solvatochromic studies on this compound are not extensively documented in readily available literature, such effects are a general phenomenon for fluorescent molecules.

Experimental Protocols

Q-banding for Chromosome Staining

This protocol outlines the fundamental steps for using this compound to stain metaphase chromosomes for visualization of Q-bands.

Materials:

  • Microscope slides with prepared metaphase chromosome spreads

  • Coplin jars

  • This compound dihydrochloride (B599025) solution (e.g., 0.5% in deionized water)

  • McIlvaine's buffer (pH 5.6) or distilled water

  • Coverslips

  • Rubber cement or nail polish for sealing

  • Fluorescence microscope with appropriate filter set for this compound (Excitation: ~420-440 nm, Emission: ~470-500 nm long pass)

Procedure: [3]

  • Immerse the slides containing chromosome spreads into a Coplin jar with the this compound dihydrochloride solution for a few minutes. The optimal staining time may need to be determined empirically.

  • Rinse the slides thoroughly with tap water or distilled water to remove excess stain.

  • Mount a coverslip over the specimen using a small amount of McIlvaine's buffer or distilled water.

  • Carefully blot away any excess buffer from the edges of the coverslip with tissue paper.

  • Seal the edges of the coverslip with rubber cement or clear nail polish to prevent drying.

  • Immediately observe the slides under a fluorescence microscope. Image capture should be performed promptly as the fluorescence can fade.

Workflow for Q-Banding:

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis Metaphase_Spreads Prepare Metaphase Chromosome Spreads Stain Stain with this compound Dihydrochloride Metaphase_Spreads->Stain Rinse Rinse with Water/Buffer Stain->Rinse Mount Mount Coverslip Rinse->Mount Seal Seal Coverslip Mount->Seal Microscopy Fluorescence Microscopy Seal->Microscopy Capture Image Capture & Analysis Microscopy->Capture

Workflow for Q-banding of chromosomes.
Measurement of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[2][9][10]

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent of choice

  • Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

  • This compound sample

Procedure: [2][9][10]

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and the this compound sample in the chosen solvent.

  • Prepare Dilutions: Prepare a series of dilutions of both the standard and the sample. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each dilution, record the fluorescence emission spectrum. Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each measurement.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the this compound sample.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the this compound sample (Φ_X):

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

Workflow for Quantum Yield Measurement:

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Solutions Prepare Stock Solutions (Sample & Standard) Dilutions Prepare Serial Dilutions Solutions->Dilutions Absorbance Measure Absorbance (UV-Vis) Dilutions->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Dilutions->Fluorescence Plot Plot Intensity vs. Absorbance Absorbance->Plot Integrate Integrate Emission Spectra Fluorescence->Integrate Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Workflow for relative quantum yield determination.

This compound in Cellular Signaling Pathways

This compound's fluorescence and its ability to interact with cellular components make it a tool to study various signaling pathways, particularly those involved in cancer biology.

Inhibition of NF-κB Signaling

This compound has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival.[1][11][12] It can block the DNA binding of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[1]

G cluster_nucleus TNFa TNF-α IKK IKK TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA NFkB->DNA Binds to promoter NFkB_IkB->NFkB Releases Transcription Gene Transcription (e.g., ICAM-1, anti-apoptotic) DNA->Transcription Initiates This compound This compound This compound->DNA Inhibits Binding

This compound's inhibition of the NF-κB pathway.
Activation of p53 Signaling

This compound can activate the p53 tumor suppressor pathway, a critical regulator of the cell cycle and apoptosis.[13][14][15] This activation can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately inducing apoptosis in cancer cells.[14]

G This compound This compound p53 p53 This compound->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

This compound's activation of the p53 apoptotic pathway.
Induction of Autophagy

This compound is also known to induce autophagy, a cellular process of self-degradation of cellular components.[16][17][18][19][20] It accumulates in acidic organelles like lysosomes, leading to lysosomal membrane permeabilization and the induction of autophagic cell death.[20][21][22]

G This compound This compound Lysosome Lysosome This compound->Lysosome Accumulates in LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Induces Autophagosome Autophagosome Formation LMP->Autophagosome Triggers Autophagic_Death Autophagic Cell Death Autophagosome->Autophagic_Death Leads to

This compound's induction of autophagy.

Conclusion

The fluorescent properties of this compound, characterized by its environmental sensitivity, have established it as a versatile tool in biological and medical research. Its ability to differentially stain chromosomes, probe acidic organelles, and report on its binding to macromolecules provides researchers with a powerful method to investigate cellular structure and function. Furthermore, its influence on key signaling pathways highlights its potential as a lead compound in drug development. This guide provides a foundational understanding of this compound's fluorescence, offering both the theoretical underpinnings and practical protocols to aid researchers in harnessing the capabilities of this remarkable molecule.

References

Quinacrine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Pharmacological Versatility of a 9-Aminoacridine (B1665356) Scaffold

Introduction

Quinacrine (B1676205), a 9-aminoacridine derivative, has a rich history as an antimalarial agent. However, its therapeutic potential extends far beyond parasitic diseases, with extensive research demonstrating its efficacy as an anticancer and antiprion agent. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs. By dissecting the chemical modifications that influence its diverse biological activities, we aim to provide a valuable resource for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics based on the this compound scaffold.

This guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for essential assays, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted mechanism of action.

Core Structure and Pharmacological Activities

The fundamental structure of this compound consists of a tricyclic acridine (B1665455) ring system with a diaminoalkyl side chain at the 9-amino position. SAR studies have consistently highlighted the critical role of both the acridine core and the nature of this side chain in dictating the compound's biological effects. Modifications to these structural features have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties across its antimalarial, anticancer, and antiprion activities.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various SAR studies, providing a comparative analysis of the activity of this compound and its analogs.

Antimalarial Activity

The antimalarial activity of this compound and its analogs is primarily attributed to their ability to interfere with the detoxification of heme in the malaria parasite. The following table presents the 50% inhibitory concentration (IC50) values against Plasmodium falciparum strains.

CompoundModificationP. falciparum StrainIC50 (µM)Reference
This compound-Dd2 (chloroquine-resistant)~0.1[1]
This compound-HB3 (chloroquine-sensitive)~0.1[1]
Spiroacridine AMTAC-01Spiroacridine with N-acylhydrazone3D7-GFP2-4[2]
Spiroacridine AMTAC-02Spiroacridine with N-acylhydrazone3D7-GFP2-4[2]
Quinine (B1679958)-Thai isolates0.168[3]
Dihydroquinine-Thai isolates0.129[3]
3-hydroxyquinine (B22115)Quinine metaboliteThai isolates1.160[3]

Key SAR Insights for Antimalarial Activity:

  • The 9-aminoacridine core is essential for activity.

  • The nature of the diaminoalkyl side chain significantly influences potency.

  • Modifications to the acridine ring can modulate activity and overcome resistance.

Anticancer Activity

This compound exerts its anticancer effects through multiple mechanisms, including the inhibition of NF-κB signaling, activation of the p53 tumor suppressor pathway, and inhibition of the FACT (facilitates chromatin transcription) complex. The table below summarizes the IC50 values of this compound and its analogs against various cancer cell lines.

CompoundModificationCancer Cell LineIC50 (µM)Reference
This compound-MCF-7 (breast cancer)8.5[4]
This compound-MDA-MB-231 (breast cancer)8.5[4]
This compound-SGC-7901 (gastric cancer)16.18
Compound 11 (VR118)9-aminoacridine-thiazolidin-4-one hybridMCF-7 (breast cancer)1.2-2.4
Compound 11 (VR118)9-aminoacridine-thiazolidin-4-one hybridMDA-MB-231 (breast cancer)1.2-2.4

Key SAR Insights for Anticancer Activity:

  • The ability to intercalate into DNA is a key feature, but not the sole mechanism.

  • The side chain at the 9-position plays a crucial role in modulating NF-κB and p53 pathway interactions.

  • Hybrid molecules combining the acridine scaffold with other pharmacophores have shown enhanced potency and selectivity.

Antiprion Activity

This compound and its analogs have been investigated for their ability to inhibit the formation of the scrapie isoform of the prion protein (PrPSc). The effective concentration for 50% inhibition (EC50) in scrapie-infected neuroblastoma cells (ScN2a) is a common metric.

CompoundModificationPrion StrainEC50 (µM)Reference
This compound-RML0.3[5]
Pamaquine-RML~4
Chloroquine (B1663885)-RML~4[5]
Compound 156-chloro-2-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)acridin-9-amineScN2a, N167, Ch2, F30.1-0.7[6][7]
Compound 42Polyquinoline derivativeScN2a0.05[8][9]

Key SAR Insights for Antiprion Activity:

  • The tricyclic acridine scaffold is a key structural feature.

  • Modifications to the side chain at the 9-position can significantly improve antiprion potency.

  • Replacement of the alkyl side chain with phenyl derivatives containing basic groups has yielded compounds with submicromolar activity.[6][7]

Experimental Protocols

Detailed methodologies for key experiments cited in this compound SAR studies are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound and its analogs on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized by fluorescence microscopy or flow cytometry.

Procedure:

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • TdT Labeling: Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs for 1 hour at 37°C.

  • Washing: Wash the cells to remove unincorporated nucleotides.

  • Analysis: Visualize the apoptotic cells using a fluorescence microscope or quantify the apoptotic cell population by flow cytometry.

Western Blot Analysis for Bcl-2 and Bax Expression

Western blotting is used to determine the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Procedure:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound's mechanism of action.

This compound's Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival, which is often constitutively active in cancer cells.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition IkB_NFkB->NFkB IκBα degradation DNA DNA NFkB_nuc->DNA Target_Genes Target Genes (e.g., Bcl-2, cIAPs) DNA->Target_Genes Transcription p53_Pathway cluster_cell Cell This compound This compound MDM2 MDM2 This compound->MDM2 Inhibition p53 p53 MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Activation Bax Bax p53->Bax Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Anticancer_Screening_Workflow cluster_workflow Anticancer Screening Workflow Start Synthesize this compound Analogs CellCulture Culture Cancer Cell Lines Start->CellCulture MTT MTT Assay (Determine IC50) CellCulture->MTT ApoptosisAssay TUNEL Assay (Assess Apoptosis) MTT->ApoptosisAssay Active Compounds WesternBlot Western Blot (Bcl-2, Bax, p53, etc.) ApoptosisAssay->WesternBlot Mechanism Mechanism of Action Studies (e.g., NF-κB, FACT) WesternBlot->Mechanism Lead Lead Compound Identification Mechanism->Lead FACT_Inhibition cluster_nucleus Nucleus This compound This compound FACT FACT Complex (SPT16/SSRP1) This compound->FACT Inhibition of SSRP1 subunit Nucleosome Nucleosome FACT->Nucleosome Chromatin Remodeling Transcription Transcription Nucleosome->Transcription DNA_Repair DNA Repair Nucleosome->DNA_Repair

References

Quinacrine's Initial Sphere of Influence: A Technical Guide to Affected Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine (B1676205), a derivative of 9-aminoacridine, was initially synthesized as an antimalarial agent. However, its therapeutic applications have since expanded due to its diverse and potent effects on various cellular processes. This technical guide provides an in-depth exploration of the primary biochemical pathways initially identified to be affected by this compound. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling cascades.

Core Biochemical Pathways Modulated by this compound

This compound's mechanism of action is multifaceted, impacting several fundamental cellular pathways. The most prominent of these include the intercalation into DNA, inhibition of Phospholipase A2 (PLA2), activation of the p53 tumor suppressor pathway, and suppression of the NF-κB signaling cascade.

DNA Intercalation and Inhibition of Nucleic Acid Synthesis

One of the earliest recognized mechanisms of this compound is its ability to intercalate between the base pairs of DNA. This physical insertion into the DNA helix disrupts the templates for both replication and transcription, thereby inhibiting the synthesis of DNA and RNA.[1][2] This action is believed to be a primary contributor to its antiparasitic effects.[1]

Quantitative Data on this compound-DNA Interaction:

ParameterValuePolynucleotideReference
Binding Affinity (K)Higher than Methylene (B1212753) BlueCalf Thymus DNA[3]
Salt Dependence (log K vs. log[Na+])Slope of ~1.0Various Polynucleotides[4]
Thermal Stabilization (ΔTm)Increased by 6°CCalf Thymus DNA[5]
Heat Capacity Change (ΔCp)-146 cal/(mol·K)Calf Thymus DNA[3]

Experimental Protocol: DNA Intercalation Analysis by Thermal Melting

A common method to assess the intercalating effect of a compound on DNA is to measure the change in its melting temperature (Tm).

  • Preparation of DNA Solution: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., 10 mM sodium cacodylate, pH 7.0).

  • Incubation with this compound: Add varying concentrations of this compound to the DNA solution and incubate at room temperature for a sufficient time to allow binding.

  • Thermal Denaturation: Use a spectrophotometer equipped with a temperature controller to monitor the absorbance of the DNA solution at 260 nm as the temperature is gradually increased.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. The change in Tm (ΔTm) in the presence of this compound indicates the extent of stabilization due to intercalation.[5]

Logical Relationship of DNA Intercalation:

DNA_Intercalation This compound This compound DNA DNA This compound->DNA Intercalates Replication Replication This compound->Replication Inhibits Transcription Transcription This compound->Transcription Inhibits DNA->Replication Template for DNA->Transcription Template for

This compound's intercalation into DNA inhibits replication and transcription.
Inhibition of Phospholipase A2 (PLA2)

This compound is a well-established non-specific inhibitor of phospholipase A2 (PLA2) enzymes. PLA2s are critical enzymes that hydrolyze the sn-2 position of glycerophospholipids to release fatty acids, most notably arachidonic acid. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. By inhibiting PLA2, this compound exerts potent anti-inflammatory effects.[6][7]

Quantitative Data on PLA2 Inhibition:

ParameterValueCell/Enzyme SystemReference
IC504.4 µM (for K+ currents)-
Inhibition of Arachidonic Acid ReleaseSignificantRat Retina[6]
Inhibition of Kallikrein-stimulated AA releaseYesTEA3A1 cells[7]

Experimental Protocol: Phospholipase A2 Activity Assay

A common method to measure PLA2 activity is a titrimetric assay that quantifies the release of fatty acids.[8][9]

  • Substrate Preparation: Prepare a lecithin (B1663433) emulsion as the substrate for PLA2.

  • Reaction Setup: In a reaction vessel maintained at a constant temperature (e.g., 25°C or 37°C) and pH (e.g., 8.9), add the lecithin emulsion.

  • Blank Rate Determination: Monitor and record the volume of a standardized NaOH solution required to maintain the pH for a set period to determine the background hydrolysis rate.

  • Enzyme Reaction: Add the PLA2 enzyme to the reaction vessel. In inhibitor studies, pre-incubate the enzyme with this compound before adding it to the substrate.

  • Titration: Continuously titrate the reaction mixture with the NaOH solution to neutralize the released fatty acids and maintain a constant pH.

  • Data Analysis: The rate of NaOH consumption is proportional to the PLA2 activity. The inhibitory effect of this compound is calculated by comparing the enzyme activity in the presence and absence of the compound.

Signaling Pathway of PLA2 Inhibition by this compound:

PLA2_Inhibition This compound This compound PLA2 Phospholipase A2 This compound->PLA2 Inhibits MembranePhospholipids Membrane Phospholipids PLA2->MembranePhospholipids Hydrolyzes ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Releases Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

This compound inhibits PLA2, blocking the release of arachidonic acid and downstream inflammatory mediators.
Activation of the p53 Pathway

In the context of cancer biology, this compound has been shown to activate the tumor suppressor protein p53.[10][11] p53 plays a crucial role in regulating the cell cycle, DNA repair, and apoptosis. The activation of p53 by this compound can lead to the induction of apoptosis in cancer cells, making it a compound of interest for oncology research.[10][12] The mechanism of p53 activation by this compound is often linked to its inhibition of NF-κB.[1][10]

Quantitative Data on p53 Pathway Activation:

EffectCell LineThis compound ConcentrationFold Change/ObservationReference
p53 Protein UpregulationSGC-790115 µM>3-fold increase[10]
Bax/Bcl-2 RatioSGC-790115 µMIncreased[10]
Apoptosis InductionSGC-790115 µM26.30% vs 3.37% (control)[10]
p53 mRNA InductionUM-SCC-12.5 µMSustained increase[13]

Experimental Protocol: Western Blot for p53 and Downstream Targets

Western blotting is a standard technique to assess the protein levels of p53 and its downstream targets like p21, Bax, and Bcl-2.[14][15][16]

  • Cell Culture and Treatment: Culture the desired cell line (e.g., SGC-7901) and treat with various concentrations of this compound for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p53 or its target proteins.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

p53 Activation Pathway by this compound:

p53_Activation cluster_inhibition NF-κB Inhibition cluster_activation p53 Activation This compound This compound NFkB NF-κB This compound->NFkB Inhibits p53 p53 NFkB->p53 Suppresses p21 p21 p53->p21 Induces Bax Bax p53->Bax Induces Apoptosis Apoptosis p21->Apoptosis Contributes to Bax->Apoptosis Promotes

This compound activates p53, in part by inhibiting its suppressor NF-κB, leading to apoptosis.
Inhibition of the NF-κB Pathway

This compound has been demonstrated to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18][19] NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses, cell proliferation, and survival. Constitutive NF-κB activation is a hallmark of many cancers and inflammatory diseases. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis and reduce inflammation.[17][20]

Quantitative Data on NF-κB Inhibition:

EffectCell LineThis compound ConcentrationObservationReference
Inhibition of NF-κB activationHuman Colon CarcinomaIC25 concentrationsPotentiated TRAIL-induced apoptosis[17]
Decreased c-FLIP and Mcl-1 expressionRKO and HT29IC25 concentrationsDownregulation of NF-κB targets[17]
Suppression of NF-κB-dependent luciferase activityA549 and H1975Increasing concentrationsDose-dependent decrease[21]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a common and quantitative method to measure NF-κB transcriptional activity.[22][23][24][25][26]

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing a control reporter (e.g., Renilla luciferase) is recommended for normalization.

  • Cell Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.

  • Cell Lysis: After the treatment period, lyse the cells to release the luciferases.

  • Luciferase Assay:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Subsequently, add the Renilla luciferase substrate and measure the luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity in the presence of the NF-κB activator.

Experimental Workflow for NF-κB Luciferase Reporter Assay:

NFkB_Assay_Workflow start Start transfect Transfect cells with NF-κB luciferase reporter start->transfect treat Treat cells with TNF-α and/or this compound transfect->treat lyse Lyse cells treat->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Analyze data and determine NF-κB inhibition measure->analyze end End analyze->end

Workflow for quantifying NF-κB inhibition by this compound using a luciferase reporter assay.

Conclusion

This compound's influence extends across several critical biochemical pathways, underpinning its diverse pharmacological activities. Its ability to intercalate with DNA, inhibit PLA2, activate p53, and suppress NF-κB signaling highlights its potential for therapeutic applications beyond its original use as an antimalarial drug, particularly in the fields of oncology and inflammation. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for further research and development of this compound and its derivatives as targeted therapeutic agents.

References

Methodological & Application

Quinacrine Staining Protocol for Chromosome Analysis: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine (B1676205) staining, also known as Q-banding, is a cytogenetic technique used to produce a characteristic banding pattern on chromosomes. This method was the first fluorescent banding technique developed and is instrumental in the identification of individual chromosomes and the detection of structural abnormalities. This compound, an intercalating agent, preferentially binds to Adenine-Thymine (AT)-rich regions of DNA, resulting in brighter fluorescence in these areas when viewed under a fluorescence microscope. Guanine-Cytosine (GC)-rich regions quench the fluorescence, appearing as dull or non-fluorescent bands.[1][2][3][4] This differential staining allows for the visualization of a unique banding pattern for each chromosome, which is crucial for karyotyping and identifying chromosomal aberrations such as translocations, deletions, and duplications.

The technique is relatively simple and rapid, not requiring enzymatic pretreatment of the chromosome preparations.[2] Both this compound mustard dihydrochloride (B599025) and the less toxic this compound dihydrochloride can be used for this procedure, yielding comparable results.[3] The resulting fluorescent bands, or Q-bands, are transient and require immediate observation and image capture.[5]

Principle of the Method

This compound staining relies on the differential fluorescence of the this compound dye when it intercalates with DNA. The key principles are:

  • Intercalation: this compound molecules insert themselves between the base pairs of the DNA double helix.

  • Base Specificity: The fluorescence of this compound is enhanced in AT-rich regions of the DNA.[4][6]

  • Quenching: The fluorescence is quenched in GC-rich regions.[6]

  • Visualization: When excited with UV light, the chromosomes exhibit a pattern of bright and dull fluorescent bands corresponding to the distribution of AT- and GC-rich DNA segments.

Data Presentation

The following table summarizes the key quantitative parameters for the this compound staining protocol.

ParameterValueNotes
Staining Solution
This compound Dihydrochloride0.5% (w/v) in deionized waterPrepare fresh.
Buffer
McIlvaine BufferpH 4.5 - 5.5Optimal pH range for bright and distinctive bands.[7]
- 0.1 M Citric AcidSee Table 2 for specific volumes
- 0.2 M Disodium (B8443419) Phosphate (B84403)See Table 2 for specific volumes
Staining Procedure
Staining Time6 minutes[8]
Rinsing Time3 minutesIn running tap water.[8]
Table 2: McIlvaine Buffer Preparation (for 100 mL)
Desired pH0.1 M Citric Acid (mL)0.2 M Disodium Phosphate (mL)
4.653.2546.75
4.850.749.3
5.048.551.5
5.246.453.6
5.444.2555.75

Experimental Protocols

Reagent Preparation

1. 0.1 M Citric Acid Monohydrate (Stock Solution A)

  • Dissolve 21.01 g of citric acid monohydrate in deionized water.

  • Bring the final volume to 1 L with deionized water.

  • Store at 4°C.

2. 0.2 M Disodium Phosphate (Stock Solution B)

  • Dissolve 28.4 g of anhydrous disodium phosphate (Na₂HPO₄) or 71.6 g of disodium phosphate dodecahydrate (Na₂HPO₄·12H₂O) in deionized water.

  • Bring the final volume to 1 L with deionized water.

  • Store at 4°C.

3. McIlvaine Buffer (Working Solution)

  • Prepare the desired pH by mixing the volumes of Stock Solution A and Stock Solution B as indicated in Table 2.

  • Verify the pH with a calibrated pH meter.

4. 0.5% this compound Dihydrochloride Staining Solution

  • Dissolve 0.5 g of this compound dihydrochloride in 100 mL of deionized water.

  • Prepare this solution fresh before each use and protect it from light.

Staining Procedure
  • Slide Preparation: Use air-dried or freshly prepared chromosome spreads on clean, grease-free microscope slides.

  • Staining:

    • Immerse the slides in a Coplin jar containing the 0.5% this compound dihydrochloride solution.[8]

    • Stain for 6 minutes at room temperature.[8]

  • Rinsing:

    • Remove the slides from the staining solution and rinse them in a Coplin jar with running tap water for 3 minutes.[8]

    • Alternatively, rinse the slides in two changes of McIlvaine buffer (pH 4.5-5.5).

  • Mounting:

    • Briefly dip the slides in a Coplin jar containing McIlvaine buffer (pH 4.5-5.5).

    • Wipe the back of the slide and remove excess buffer from the front, without allowing the chromosome preparation to dry.

    • Place a small drop of the same buffer on the slide and apply a coverslip.

    • Seal the edges of the coverslip with rubber cement or nail polish to prevent drying.

  • Microscopy and Analysis:

    • Examine the slides immediately using a fluorescence microscope equipped with a suitable filter set for this compound fluorescence (excitation ~420-440 nm, emission ~490-510 nm).

    • Capture images promptly as the fluorescence is prone to fading.[5]

Signaling Pathways and Experimental Workflows

Quinacrine_Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis start Start: Air-dried chromosome slide reagents Prepare Reagents: - 0.5% this compound Dihydrochloride - McIlvaine Buffer (pH 4.5-5.5) stain Stain in 0.5% this compound (6 minutes) reagents->stain Proceed to Staining rinse Rinse in running tap water (3 minutes) stain->rinse mount Mount in McIlvaine Buffer rinse->mount microscopy Fluorescence Microscopy (UV excitation) mount->microscopy Proceed to Analysis capture Image Capture (Promptly) microscopy->capture end End: Karyotype Analysis capture->end

This compound Staining Experimental Workflow.

Quinacrine_Mechanism cluster_dna DNA Double Helix cluster_interaction Interaction cluster_result Result at_rich AT-rich Region intercalation_at Intercalation & Fluorescence Enhancement at_rich->intercalation_at gc_rich GC-rich Region intercalation_gc Intercalation & Fluorescence Quenching gc_rich->intercalation_gc This compound This compound Molecule This compound->at_rich Binds to This compound->gc_rich Binds to bright_band Bright Q-band intercalation_at->bright_band dull_band Dull/Dark Q-band intercalation_gc->dull_band

Mechanism of this compound Staining.

References

Application Notes and Protocols: Quinacrine as a Fluorescent Probe for Acidic Organelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine (B1676205), a derivative of 9-aminoacridine, is a versatile fluorescent probe widely utilized for the visualization and investigation of acidic organelles within living cells, such as lysosomes and autophagosomes.[1][2] Its utility stems from its properties as a weak base, which leads to its accumulation in cellular compartments with a low internal pH.[3][4] This characteristic makes it a valuable tool in various research areas, including the study of lysosomal function, autophagy, apoptosis, and drug-induced effects on cellular trafficking.[2][5] These application notes provide a comprehensive overview of the principles and protocols for using this compound as a fluorescent probe for acidic organelles.

Mechanism of Action

This compound is a lipophilic weak base that can readily permeate cell membranes in its uncharged state. Upon entering the acidic lumen of organelles like lysosomes (pH ≈ 4.5-5.0), the this compound molecule becomes protonated.[1] This protonation renders the molecule charged and less membrane-permeable, effectively trapping it within the acidic compartment. This accumulation results in a significant increase in fluorescence intensity within these organelles, allowing for their visualization by fluorescence microscopy. The process is dependent on the proton gradient maintained by the vacuolar-type H+-ATPase (V-ATPase) on the organellar membrane.[3][4] Inhibition of V-ATPase with agents like bafilomycin A1 prevents the accumulation of this compound.[3][6]

cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Acidic Organelle (Lysosome, pH ~4.5-5.0) Quinacrine_un This compound (Uncharged) Quinacrine_un_cyto This compound (Uncharged) Quinacrine_un->Quinacrine_un_cyto Passive Diffusion Quinacrine_p_cyto This compound-H+ (Protonated) Quinacrine_un_cyto->Quinacrine_p_cyto Quinacrine_p_lyso This compound-H+ (Protonated & Fluorescent) Quinacrine_un_cyto->Quinacrine_p_lyso Diffusion & Protonation H_pump V-ATPase H_in H+ H_out H+ H_out->H_in ATP

Figure 1: Mechanism of this compound accumulation in acidic organelles.

Quantitative Data

The following table summarizes key quantitative data for this compound, which is essential for designing and interpreting experiments.

ParameterValueReference
Physicochemical Properties
pKa1~7.72 - 8.2[7]
pKa2~10.2 - 10.47[7]
log KOW (Octanol-Water Partition Coefficient)~4.69 - 4.79[7]
Spectral Properties
Excitation Maximum (in acidic vesicles)~420-450 nm
Emission Maximum (in acidic vesicles)~500-520 nm
Experimental Parameters
Working Concentration (in vitro)0.1 - 10 µM[5]
Incubation Time5 - 60 minutes[8]
Accumulation Factor in LysosomesSeveral hundred-fold to >1000-fold[7]

Experimental Protocols

Protocol 1: Staining of Acidic Organelles in Live Cultured Cells

This protocol provides a general guideline for staining acidic organelles in adherent or suspension cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound dihydrochloride (B599025) (powder or stock solution)

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile water for stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound dihydrochloride in sterile DMSO or water.

    • Store the stock solution at -20°C, protected from light.

  • Cell Seeding:

    • For adherent cells, seed them on glass-bottom dishes, chamber slides, or coverslips to achieve 50-70% confluency on the day of the experiment.

    • For suspension cells, use an appropriate concentration for imaging.

  • Staining:

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium or a suitable buffer to the desired final working concentration (typically 0.5-5 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound-containing medium to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing (Optional but Recommended):

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess unbound probe.

  • Imaging:

    • Replace the wash buffer with pre-warmed live-cell imaging medium.

    • Image the cells immediately using a fluorescence microscope.

    • Use an excitation wavelength of approximately 420-450 nm and collect the emission at around 500-520 nm. The granular, punctate fluorescence in the cytoplasm corresponds to acidic organelles.

A Prepare this compound Stock Solution (1-10 mM) C Prepare Working Solution (0.5-5 µM) in Culture Medium A->C B Seed Cells on Imaging Dish D Wash Cells with PBS B->D E Incubate Cells with this compound Solution (15-30 min, 37°C) C->E D->E F Wash Cells to Remove Excess Probe E->F G Add Live-Cell Imaging Medium F->G H Image with Fluorescence Microscope G->H

Figure 2: General experimental workflow for staining live cells with this compound.

Applications

  • Visualization of Lysosomes: this compound provides a straightforward method to visualize the number, size, and distribution of lysosomes and other acidic vesicles in live cells.[1][2]

  • Studying Autophagy: As autophagosomes fuse with lysosomes to form autolysosomes, which are acidic, this compound can be used to monitor the late stages of autophagy.[5]

  • Apoptosis Research: Changes in the morphology and distribution of acidic vesicles can be observed during apoptosis, and this compound is suitable for long-term imaging of these processes.[2]

  • Drug Screening: The effects of compounds on lysosomal pH, membrane integrity, and trafficking can be assessed using this compound.[9]

  • Investigating Lysosomal Storage Disorders: this compound can be used to study the accumulation of substances within lysosomes in models of lysosomal storage diseases.[9]

Limitations and Considerations

  • Phototoxicity: Like many fluorescent probes, this compound can be phototoxic, especially with prolonged exposure to excitation light.[2] It is advisable to minimize light exposure and use the lowest possible laser power during imaging.

  • pH-Dependent Fluorescence: The fluorescence of this compound is pH-dependent. Changes in fluorescence intensity can reflect either a change in probe concentration or a change in the pH of the organelle.

  • Non-Specific Staining: At higher concentrations, this compound may exhibit some non-specific cytoplasmic or nuclear staining.

  • Potential Biological Effects: this compound is a biologically active molecule with known effects on various cellular processes, including inhibition of phospholipase A2 and interactions with DNA.[10][11] Researchers should be aware of these potential off-target effects.

  • Comparison to Other Probes: While this compound is well-suited for long-term imaging due to its photostability compared to probes like LysoTracker Red, other probes like Acridine (B1665455) Orange can provide ratiometric information about the pH of acidic vesicles.[1][2]

Conclusion

This compound remains a valuable and accessible fluorescent probe for the study of acidic organelles. Its mechanism of accumulation is well-understood, and the staining protocol is relatively simple. By carefully considering its properties and limitations, researchers can effectively employ this compound to gain insights into a variety of fundamental cellular processes.

References

Application of Quinacrine in Prion Disease Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine (B1676205), a derivative of acridine, is a well-established antimalarial and antirheumatic drug that has been investigated for its therapeutic potential against prion diseases. In cell culture models, this compound has demonstrated the ability to inhibit the formation and accumulation of the disease-associated, protease-resistant form of the prion protein (PrPSc).[1][2][3] This has made it a valuable tool for in vitro studies of prion biology and for the initial screening of potential anti-prion compounds. However, despite its efficacy in cultured cells, this compound has failed to show significant therapeutic benefit in animal models and human clinical trials.[1][3][4] This discrepancy is attributed to factors such as poor blood-brain barrier penetration and the emergence of drug-resistant prion strains.[1][2]

These application notes provide a comprehensive overview of the use of this compound in prion disease cell culture models, including its mechanism of action, efficacy, and detailed protocols for its application and the subsequent analysis of PrPSc.

Mechanism of Action

The precise mechanism by which this compound inhibits PrPSc formation in cell culture is not fully elucidated, but several hypotheses have been proposed:

  • Inhibition of PrPC to PrPSc Conversion: this compound is believed to interfere with the conformational conversion of the normal cellular prion protein (PrPC) into the pathogenic PrPSc isoform.[3][4][5]

  • Binding to PrPSc: Studies suggest that this compound may directly bind to PrPSc, thereby preventing it from acting as a template for the misfolding of PrPC.

  • Lysosomotropic Properties: As a weak base, this compound can accumulate in acidic cellular compartments like lysosomes. This accumulation may alter the lysosomal environment, which is thought to be a site of PrPSc formation, thereby inhibiting its propagation.

  • Redistribution of Cholesterol: Some evidence suggests that this compound may affect cellular cholesterol distribution, which in turn can influence the localization and conversion of PrP.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various prion-infected cell culture models.

Cell LinePrion StrainEffective Concentration (EC50/IC50)ObservationsReference
ScN2a (mouse neuroblastoma)RML, Chandler0.3 µM - 3 µMEfficiently inhibits PrPSc accumulation. "Curing" of cells reported at 0.4 µM with repeated treatments.[1][5][6]
ScNB (mouse neuroblastoma)Scrapie2 µMEffective with a single treatment.[5]
ScGT1 (mouse hypothalamic)ChandlerLess efficient than in ScN2a"Curing" required lengthy treatment.[5][7]

Table 1: Efficacy of this compound in Prion-Infected Cell Lines

ParameterValueCell Line/SystemReference
Reported EC50 (Nominal)300 nMScN2a[3]
Actual Extracellular EC50120 nMScN2a[3]
Actual Intracellular EC506713 nMScN2a[3]
Cytotoxicity (LD50)> 2 µMCellular assays[8]

Table 2: Pharmacokinetic and Cytotoxicity Data of this compound in vitro

Experimental Protocols

Protocol 1: Establishment and Maintenance of Scrapie-Infected Neuroblastoma (ScN2a) Cells

This protocol describes the generation of a persistently prion-infected mouse neuroblastoma cell line.

Materials:

  • N2a mouse neuroblastoma cells (ATCC® CCL-131™)

  • Complete Growth Medium: Opti-MEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Scrapie-infected mouse brain homogenate (e.g., from a mouse infected with the RML prion strain) as inoculum.

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75) and plates (6-well, 96-well)

  • Biosafety cabinet (Class II)

Procedure:

  • N2a Cell Culture:

    • Culture N2a cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 3-4 days when they reach 80-90% confluency.

  • Infection of N2a Cells:

    • Plate N2a cells in a 6-well plate at a density that allows them to reach 50-60% confluency on the day of infection.

    • Prepare a 1% (w/v) scrapie-infected mouse brain homogenate in Complete Growth Medium.

    • Remove the medium from the N2a cells and add the brain homogenate-containing medium.

    • Incubate the cells with the inoculum for 3 days at 37°C.

  • Establishment of Persistent Infection:

    • After 3 days, remove the inoculum and wash the cells twice with sterile PBS.

    • Add fresh Complete Growth Medium and continue to culture the cells.

    • Passage the cells at a 1:10 dilution every 3-4 days. It is crucial to maintain a consistent passaging schedule to dilute out the original inoculum and allow the infection to propagate.

    • After 3-4 passages, the cells can be screened for the presence of PrPSc (see Protocol 3).

  • Subcloning to Isolate Highly Infected Clones (Optional but Recommended):

    • To obtain a cell line with a high percentage of infected cells, perform limiting dilution cloning.

    • Serially dilute the infected cell population in a 96-well plate to a concentration of approximately 0.5 cells/well.

    • Allow single cells to grow into colonies.

    • Expand individual clones and screen for the highest PrPSc expression levels using the Cell Blot Assay (Protocol 4) or Western Blotting (Protocol 3).

  • Maintenance of ScN2a Cells:

    • Once a highly infected clone is established, maintain the ScN2a cells in Complete Growth Medium.

    • Subculture as described for the parental N2a cells. It is good practice to periodically re-verify the level of PrPSc expression.

Protocol 2: this compound Treatment of ScN2a Cells

This protocol details the treatment of established ScN2a cells with this compound to assess its anti-prion activity.

Materials:

  • Established ScN2a cells

  • Complete Growth Medium

  • This compound dihydrochloride (B599025) (stock solution prepared in sterile water or DMSO and stored at -20°C)

  • Cell culture plates (24-well or 6-well)

  • Sterile PBS

Procedure:

  • Cell Plating:

    • Plate ScN2a cells in a 24-well or 6-well plate at a density that allows them to be approximately 30-40% confluent at the start of the treatment.

  • This compound Treatment:

    • Prepare working dilutions of this compound in Complete Growth Medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

    • Remove the medium from the cells and add the this compound-containing medium or vehicle control medium.

    • Incubate the cells for 3 to 6 days at 37°C in a 5% CO2 incubator.

    • Change the medium containing fresh this compound every 2 days.

  • Cell Lysis and Sample Preparation:

    • After the treatment period, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the well by adding lysis buffer (e.g., 100 µL of 1X SDS sample buffer for a well in a 6-well plate).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • The cell lysate is now ready for PrPSc detection by Western Blotting (Protocol 3).

Protocol 3: Western Blotting for PrPSc Detection

This protocol is for the detection of the protease-resistant core of PrPSc (PrP27-30) in cell lysates.

Materials:

  • Cell lysate from Protocol 2

  • Proteinase K (PK)

  • Pefabloc SC or PMSF (protease inhibitors)

  • SDS-PAGE gels (e.g., 12% Tris-Glycine)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PrP (e.g., 6H4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Proteinase K (PK) Digestion:

    • Determine the protein concentration of the cell lysates.

    • Take an equal amount of protein for each sample (e.g., 500 µg).

    • Add Proteinase K to a final concentration of 20 µg/mL.

    • Incubate the samples at 37°C for 1 hour with agitation. This step digests PrPC and the protease-sensitive regions of PrPSc.

    • Stop the digestion by adding a protease inhibitor (e.g., 2 mM Pefabloc SC or 1 mM PMSF) and incubating on ice for 10 minutes.

  • Protein Precipitation (Optional, for concentrating PrPSc):

    • For samples with low PrPSc levels, precipitation can be performed. Add 4 volumes of ice-cold methanol (B129727) and incubate at -20°C for at least 2 hours.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in 1X SDS-PAGE sample buffer.

  • SDS-PAGE and Western Blotting:

    • Boil the samples in SDS-PAGE sample buffer for 10 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PrP antibody overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the bands using an imaging system. The presence of bands between 27-30 kDa indicates the presence of PrPSc.

Protocol 4: Cell Blot Assay for High-Throughput Screening of PrPSc

This protocol provides a more rapid, high-throughput method for detecting PrPSc in cultured cells.

Materials:

  • ScN2a cells cultured in a 96-well plate

  • PVDF membrane (activated with methanol)

  • Dot blot or slot blot apparatus

  • Lysis buffer (0.5% Triton X-100, 0.5% sodium deoxycholate in PBS)

  • Proteinase K

  • Denaturation solution (e.g., 3 M guanidinium (B1211019) thiocyanate)

  • Blocking buffer, primary and secondary antibodies, and detection reagents as for Western Blotting.

Procedure:

  • Cell Lysis:

    • Wash the cells in the 96-well plate with PBS.

    • Add lysis buffer to each well and incubate for 10 minutes at room temperature.

  • Blotting:

    • Assemble the dot blot apparatus with the activated PVDF membrane.

    • Transfer the cell lysates from the 96-well plate to the corresponding wells of the dot blot apparatus.

    • Apply a vacuum to pull the lysates through the membrane.

  • PK Digestion and Denaturation:

    • Disassemble the apparatus and place the membrane in a dish.

    • Incubate the membrane with Proteinase K (20 µg/mL in lysis buffer) for 1 hour at 37°C.

    • Stop the digestion by washing the membrane with TBST.

    • Incubate the membrane with the denaturation solution for 10 minutes.

    • Wash the membrane thoroughly with TBST.

  • Immunodetection:

    • Proceed with blocking, antibody incubations, and detection as described for Western Blotting (Protocol 3, steps 3.4 - 3.8). The intensity of the dots corresponds to the amount of PrPSc in the original cell population.

Visualizations

Quinacrine_Experimental_Workflow cluster_cell_culture Cell Culture and Infection cluster_treatment This compound Treatment cluster_analysis Analysis of PrPSc N2a N2a Cells Infection Infection with Scrapie Brain Homogenate N2a->Infection Expose ScN2a ScN2a Cells (Persistently Infected) Infection->ScN2a Establish Treatment Treat with this compound (0.1 - 10 µM) for 3-6 days ScN2a->Treatment Vehicle Vehicle Control ScN2a->Vehicle Lysis Cell Lysis Treatment->Lysis Vehicle->Lysis PK_Digestion Proteinase K Digestion Lysis->PK_Digestion WB Western Blot PK_Digestion->WB CB Cell Blot PK_Digestion->CB Result Quantify PrPSc Reduction WB->Result CB->Result

Caption: Experimental workflow for evaluating this compound's anti-prion activity in cell culture.

Quinacrine_Mechanism_of_Action cluster_cellular Cellular Environment PrPC PrPC (Cellular Prion Protein) Conversion Conversion PrPC->Conversion Misfolding PrPSc PrPSc (Scrapie Prion Protein) PrPSc->Conversion Templating Conversion->PrPSc Lysosome Lysosome (Acidic Compartment) Lysosome->Conversion Site of Conversion This compound This compound This compound->PrPSc Binds to This compound->Conversion Inhibits This compound->Lysosome Accumulates in

Caption: Proposed mechanisms of action for this compound in inhibiting PrPSc formation.

References

Quinacrine in Murine Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine (B1676205), a repurposed antimalarial drug, has demonstrated significant anticancer activity in various preclinical models, including mouse xenografts. Its mechanisms of action are multifaceted, primarily involving the inhibition of the NF-κB signaling pathway and the activation of the p53 tumor suppressor pathway, leading to apoptosis and autophagy in cancer cells. This document provides a comprehensive overview of the dosage and administration of this compound in mouse xenograft models, supported by detailed experimental protocols and a summary of quantitative data from published studies.

Data Presentation: Quantitative Summary of this compound Administration in Mouse Xenograft Models

The following tables summarize the dosages, administration routes, and observed effects of this compound in various mouse xenograft models. This data is intended to serve as a reference for designing and interpreting preclinical studies.

Cancer TypeMouse StrainCell LineThis compound DosageAdministration RouteTreatment ScheduleKey Findings
Ovarian CancerAthymic NudeHeyA8MDR150 mg/kgOral GavageNot specifiedReduced tumor volume and ascites formation.
Non-Small Cell Lung CancerAthymic NudeA54930 mg/kgOral GavageDaily for 7, 14, or 28 daysAchieved significant tumor concentrations.[1]
Head and Neck Squamous Cell CarcinomaNot SpecifiedNot Specified100 mg/kg (with cisplatin)OralDailySignificantly inhibited tumor outgrowth.
Prion Disease (Model)Wild-type (FVB)Not Applicable40 mg/kgOral (in diet)Daily for 29 daysAchieved brain concentrations of ~1 µM.[2]
Prion Disease (Model)Wild-type (FVB & CD1)Not Applicable37.5 or 75 mg/kgOralDaily for 4 weeksRapid brain penetration with concentrations up to 1500 ng/g.[3]

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

Materials:

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

  • For oral gavage, dissolve this compound dihydrochloride in sterile water.[4]

  • For a more complex vehicle, first dissolve this compound in the ethanol (B145695) portion, then add the PBS and PEG-400.[1]

  • Ensure the solution is homogenous. Vortex or sonicate if necessary.

  • Prepare the final solution to a concentration that allows for an appropriate administration volume (typically 100-200 µL for a mouse).

  • Store the stock solution as recommended (e.g., protected from light) and prepare fresh dilutions for each administration.

Establishment of a Subcutaneous Xenograft Model

Materials:

  • Cancer cell line of interest

  • Culture medium and reagents

  • Immunocompromised mice (e.g., athymic nude, NSG)

  • Sterile PBS or serum-free medium

  • Syringes (1 mL) with appropriate gauge needles (e.g., 27G)

  • Anesthetic (e.g., isoflurane)

Protocol:

  • Culture the cancer cells to a sufficient number. Ensure cells are in the logarithmic growth phase.

  • Harvest the cells by trypsinization and wash them with sterile PBS or serum-free medium.

  • Perform a cell count and determine the viability (e.g., using a hemocytometer and trypan blue).

  • Resuspend the cell pellet in sterile PBS or medium at the desired concentration (e.g., 3 x 10^6 cells in 100 µL).[4] Keep the cell suspension on ice to maintain viability.

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Monitor the mice regularly for tumor growth.

Administration of this compound

a. Oral Gavage:

  • Gently restrain the mouse.

  • Use a proper-sized, ball-tipped gavage needle to deliver the this compound solution directly into the stomach.

  • Administer the calculated volume slowly to avoid regurgitation and aspiration.

  • Return the mouse to its cage and monitor for any signs of distress.

b. Intraperitoneal (IP) Injection:

  • Restrain the mouse, exposing the abdomen.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

  • Inject the this compound solution slowly.

  • Withdraw the needle and return the mouse to its cage.

Tumor Measurement and Monitoring

Materials:

  • Digital calipers

  • Scale for weighing mice

Protocol:

  • Begin tumor measurements when tumors become palpable.

  • Measure the length (longest diameter) and width (perpendicular diameter) of the tumor using digital calipers.

  • Record the measurements and the body weight of the mouse at regular intervals (e.g., twice or three times a week).

  • Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = (Length x Width²) / 2 .[5]

  • Monitor the mice for signs of toxicity, such as weight loss, changes in behavior, or skin ulceration at the tumor site.

  • Euthanize the mice when the tumor reaches the predetermined endpoint size as per institutional guidelines.

Signaling Pathway and Experimental Workflow Diagrams

Quinacrine_Experimental_Workflow Experimental Workflow for this compound in Mouse Xenograft Models cluster_preparation Preparation cluster_xenograft Xenograft Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis prep_cells Cancer Cell Culture injection Subcutaneous Injection of Cells prep_cells->injection prep_drug This compound Solution Preparation treatment This compound Administration (Oral/IP) prep_drug->treatment tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization randomization->treatment monitoring Tumor Measurement & Body Weight treatment->monitoring monitoring->treatment euthanasia Euthanasia monitoring->euthanasia analysis Tumor Excision & Analysis euthanasia->analysis

Caption: Experimental workflow for evaluating this compound in mouse xenograft models.

Quinacrine_Signaling_Pathway This compound's Anticancer Signaling Pathways cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway This compound This compound IKK IKK This compound->IKK inhibits p53 p53 This compound->p53 activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_nucleus Nuclear Translocation NFkB_p65_p50->NFkB_nucleus NFkB_p65_p50->p53 suppresses Gene_expression Pro-survival Gene Expression (e.g., Bcl-2, c-FLIP, Mcl-1) NFkB_nucleus->Gene_expression Apoptosis Apoptosis Gene_expression->Apoptosis inhibits p21 p21 p53->p21 Bax Bax p53->Bax Bax->Apoptosis

Caption: this compound inhibits NF-κB and activates p53 signaling pathways.

References

Application Notes and Protocols for Assessing Quinacrine Synergy with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the synergistic potential of quinacrine (B1676205) when combined with conventional chemotherapeutic agents. The protocols outlined below are designed to offer a robust framework for in vitro assessment, enabling the quantitative determination of synergistic, additive, or antagonistic interactions.

Introduction

This compound, a repurposed antimalarial drug, has garnered significant interest in oncology for its potential to enhance the efficacy of chemotherapy.[1][2] It exerts its anticancer effects through multiple mechanisms, including the activation of p53 signaling, inhibition of the NF-κB pathway, and modulation of autophagy.[1][3][4] Combining this compound with standard chemotherapeutic drugs presents a promising strategy to overcome drug resistance and improve therapeutic outcomes.[1][3][5] This document details the experimental protocols to rigorously assess this synergy.

Key Signaling Pathways Modulated by this compound

This compound's synergistic activity is attributed to its ability to modulate several key cellular signaling pathways simultaneously. Understanding these pathways is crucial for interpreting experimental results. This compound has been shown to induce apoptosis in cancer cells by activating the p53 tumor suppressor protein and inhibiting the pro-survival NF-κB signaling pathway.[1][6][7] Furthermore, it can induce autophagic cell death, a process that can either promote or inhibit cancer cell survival depending on the context, and has been shown to sensitize chemoresistant cells to chemotherapy.[3][8]

Quinacrine_Signaling_Pathways This compound This compound p53 p53 Activation This compound->p53 NFkB NF-κB Inhibition This compound->NFkB Autophagy Autophagy Modulation This compound->Autophagy CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Chemotherapy Chemotherapy Apoptosis Apoptosis Chemotherapy->Apoptosis p53->Apoptosis NFkB->Apoptosis | CellDeath Synergistic Cell Death Autophagy->CellDeath Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Signaling pathways affected by this compound leading to synergistic anticancer effects with chemotherapy.

Data Presentation: Quantitative Assessment of Synergy

The synergy between this compound and a chemotherapeutic agent is quantitatively determined by calculating the Combination Index (CI) based on the Chou-Talalay method.[9][10] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound and Cisplatin

Cell LineDrugIC50 (µM)
Ovarian Cancer (OV2008)This compound3.5
Cisplatin8.0
Ovarian Cancer (C13 - Chemoresistant)This compound4.0
Cisplatin25.0
Non-Small Cell Lung Cancer (A549)This compound4.4
Docetaxel0.00316

Note: IC50 values are hypothetical and for illustrative purposes.

Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combinations

Cell LineDrug CombinationFa = 0.50 (CI)Fa = 0.75 (CI)Fa = 0.90 (CI)Synergy Interpretation
Ovarian Cancer (C13)This compound + Cisplatin0.69Strong Synergy[3]
Non-Small Cell Lung Cancer (A549)This compound + Docetaxel0.66Strong Synergy[11]

Fa represents the fraction of cells affected (e.g., Fa = 0.50 corresponds to 50% inhibition).

Experimental Protocols

The following protocols provide a step-by-step guide for assessing the synergistic effects of this compound and chemotherapy in vitro.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Ovarian, Lung Cancer Lines) start->cell_culture single_agent Single-Agent IC50 Determination (MTT/CCK-8 Assay) cell_culture->single_agent combination_assay Combination Assay (Checkerboard Method) single_agent->combination_assay data_analysis Data Analysis (Combination Index Calculation) combination_assay->data_analysis mechanism_studies Mechanistic Studies data_analysis->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis_assay cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mechanism_studies->cell_cycle western_blot Western Blot (Signaling Pathway Proteins) mechanism_studies->western_blot end End apoptosis_assay->end cell_cycle->end western_blot->end

Caption: A typical experimental workflow for assessing this compound and chemotherapy synergy.

Cell Viability Assay (MTT or CCK-8 Assay)

This assay determines the cytotoxic effects of this compound and the chemotherapeutic agent, both individually and in combination.

Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • Complete growth medium

  • This compound and chemotherapeutic agent stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[12]

  • Drug Treatment (Single Agent): Prepare serial dilutions of each drug in complete growth medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle-only control wells.

  • Drug Treatment (Combination - Checkerboard Assay): Prepare a matrix of drug concentrations. Serially dilute this compound vertically down the plate and the chemotherapeutic agent horizontally across the plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[3][12]

  • MTT/CCK-8 Addition: Add 20 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: If using MTT, aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for single agents using dose-response curve fitting software. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.[12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by the drug combination.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound and chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination at their synergistic concentrations for 24-48 hours.[3][12]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[12]

Cell Cycle Analysis

This protocol is used to determine if the drug combination induces cell cycle arrest.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound and chemotherapeutic agent

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the individual drugs and their combination for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to investigate the effect of the drug combination on the expression of proteins involved in key signaling pathways.

Materials:

  • Treated cell lysates

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p53, NF-κB, LC3B, p62, Bax, Bcl-2, cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.[12]

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

  • Analysis: Densitometrically analyze the bands and normalize to a loading control (e.g., β-actin).[12]

In Vivo Assessment

While these application notes focus on in vitro methods, promising synergistic combinations should be further validated in preclinical in vivo models, such as patient-derived xenografts (PDX) or cell line-derived xenografts in mice.[13] In vivo studies typically involve treating tumor-bearing animals with the vehicle control, each drug individually, and the combination, followed by monitoring tumor growth over time.[13] Statistical analysis is then performed to determine if the combination treatment results in a significantly greater reduction in tumor volume compared to the individual agents.[13]

By following these detailed protocols, researchers can effectively and reliably assess the synergistic potential of this compound in combination with various chemotherapeutic agents, providing a solid foundation for further preclinical and clinical development.

References

Application Notes and Protocols for Inducing Autophagic Cell Death with Quinacrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine (B1676205) (QC), a historical antimalarial drug, has been repurposed as a potent anticancer agent that induces a complex form of programmed cell death involving autophagy.[1][2][3][4][5] Unlike canonical apoptosis, this compound-induced cell death is often characterized by the extensive formation of autophagic vacuoles.[3] This document provides detailed protocols and application notes for researchers investigating the use of this compound to induce autophagic cell death. It outlines the underlying signaling pathways, provides step-by-step experimental procedures, and presents quantitative data from various cancer cell line studies.

Introduction

Autophagy is a cellular self-degradation process essential for maintaining cellular homeostasis. While typically a survival mechanism, overstimulation of autophagy can lead to a form of programmed cell death termed autophagic cell death. This compound has emerged as a key pharmacological tool to induce this process. It promotes the accumulation of autophagosomes and enhances autophagic flux, leading to cell death, particularly in chemoresistant cancer cells.[1][4][5] The mechanism of action can be p53-dependent or independent, depending on the cellular context.[1][3] Notably, in ovarian cancer cells, this compound upregulates Cathepsin L (CTSL), which promotes lysosomal membrane permeabilization (LMP), a critical step in the cell death cascade.[2][6]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (hrs)AssayReference
A549Non-small cell lung1548Resazurin reduction[7]
NCI-H520Non-small cell lung1248Resazurin reduction[7]
OV2008OvarianNot explicitly stated, but used at 5 & 10 µM24, 48, 72MTT[1]
C13Ovarian (Cisplatin-resistant)Not explicitly stated, but used at 5 & 10 µM24, 48, 72MTT[1]
HeyA8OvarianNot explicitly stated, but used at 5 & 10 µM24, 48, 72MTT[1]
HeyA8MDROvarian (Multidrug-resistant)Not explicitly stated, but used at 5 & 10 µM24, 48, 72MTT[1]
HCT-116 (parental)ColonDose-dependent reduction in viabilityNot specifiedNot specified[3]
HCT-116 p53-/-ColonLess susceptible than parentalNot specifiedNot specified[3]
HCT-116 p21-/-ColonLess susceptible than parentalNot specifiedNot specified[3]
Table 2: Combination Effects of this compound with Cisplatin in Ovarian Cancer Cells
Cell LineCombination Index (CI) at 50% Fraction Affected (Fa)InterpretationReference
OV2008~1.0Nearly Additive[1][8]
C13<0.7Strong Synergy[1][8]

Signaling Pathways

This compound induces autophagic cell death through multifaceted signaling pathways. The diagrams below illustrate the key mechanisms.

Quinacrine_p53_Pathway This compound This compound p53 p53 This compound->p53 activates p21 p21 p53->p21 induces Autophagy Autophagy p53->Autophagy Apoptosis Apoptosis p53->Apoptosis p21->Autophagy CellDeath Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: p53-dependent autophagic cell death induced by this compound.

Quinacrine_CTSL_Pathway This compound This compound Autophagy Autophagy Induction This compound->Autophagy CTSL Cathepsin L (CTSL) Upregulation & Activation Autophagy->CTSL LMP Lysosomal Membrane Permeabilization (LMP) CTSL->LMP p62_degradation p62 degradation CTSL->p62_degradation CTSL_release Cytosolic CTSL LMP->CTSL_release Bid Bid CTSL_release->Bid tBid tBid Bid->tBid MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) tBid->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Autophagic_Flux Enhanced Autophagic Flux p62_degradation->Autophagic_Flux Autophagic_Flux->Autophagy Positive Feedback

Caption: this compound-induced autophagic cell death via Cathepsin L.

Experimental Protocols

Experimental Workflow

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (various concentrations and times) Start->Treatment Viability Cell Viability Assays (MTT, Trypan Blue) Treatment->Viability Autophagy Autophagy Assessment (Western Blot for LC3B, p62) Treatment->Autophagy Apoptosis Apoptosis Assessment (Western Blot for Cleaved PARP, Caspase-3) Treatment->Apoptosis Flux Autophagic Flux Assay (with Bafilomycin A1) Treatment->Flux Data Data Analysis Viability->Data Autophagy->Data Apoptosis->Data Flux->Data

References

Application Notes and Protocols for Utilizing Quinacrine in DNA Intercalation and Replication Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine (B1676205), a derivative of 9-aminoacridine, is a well-established antimalarial drug that has garnered significant interest for its anticancer properties. Its planar aromatic ring structure allows it to intercalate into DNA, disrupting the double helix and interfering with essential cellular processes like DNA replication and transcription. This document provides detailed application notes and experimental protocols for researchers utilizing this compound to study DNA intercalation and its consequential inhibition of DNA replication.

This compound's primary mechanism of action in this context is its ability to insert itself between the base pairs of DNA. This intercalation unwinds and elongates the DNA duplex, creating a physical barrier that obstructs the progression of DNA and RNA polymerases.[1] Beyond simple intercalation, the diaminobutyl side chain of this compound interacts with the minor groove of the DNA, further stabilizing the drug-DNA complex.[1] This bimodal interaction not only physically blocks replication machinery but can also trigger cellular stress responses, leading to cell cycle arrest and apoptosis.

These properties make this compound a valuable tool for studying the dynamics of DNA-drug interactions and for investigating the cellular consequences of replication stress. The following sections provide quantitative data on this compound's activity, detailed protocols for key experiments, and visual representations of the underlying mechanisms and workflows.

Data Presentation

Table 1: DNA Binding Affinity of this compound
DNA TypeMethodBinding Constant (K) (M⁻¹)Stoichiometry (n, base pairs/drug)Reference
Calf Thymus DNAIsothermal Titration Calorimetry (ITC)1.2 x 10⁶4-5[2]
Calf Thymus DNAFluorescence Spectroscopy2.1 x 10⁹Not Specified[3]
poly(dG-dC)·poly(dG-dC)Spectrophotometry6.82 x 10⁵5[4][5]
poly(dA-dT)·poly(dA-dT)Spectrophotometry5.25 x 10⁵3.3[4][5]
Table 2: IC₅₀ Values of this compound for Inhibition of DNA Replication and Cell Viability
TargetCell Line/SystemIC₅₀ Value (µM)AssayReference
DNA Polymerase αNovikoff's hepatoma15.2In vitro enzyme assay[1]
DNA Polymerase δNovikoff's hepatoma22.6In vitro enzyme assay[1]
DNA Polymerase εNovikoff's hepatoma11.4In vitro enzyme assay[1]
Cell ViabilityA549 (Non-small cell lung cancer)15Resazurin reduction assay[6]
Cell ViabilityNCI-H520 (Non-small cell lung cancer)12Resazurin reduction assay[6]
Cell ViabilitySGC-7901 (Gastric cancer)16.18CCK-8 assay[7]
Cell ViabilityH2452 (Mesothelioma)3.46Cell death assay[8]
Cell ViabilityH226 (Mesothelioma)1.84Cell death assay[8]

Experimental Protocols

Characterization of this compound-DNA Intercalation by Fluorescence Spectroscopy

This protocol describes how to determine the binding affinity of this compound to DNA using fluorescence titration. The intrinsic fluorescence of this compound is quenched upon intercalation into DNA, and this change can be used to calculate the binding parameters.

Materials:

  • This compound dihydrochloride

  • Calf Thymus DNA (or other DNA of interest)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the Tris-HCl buffer. Protect from light.

    • Prepare a stock solution of DNA in the same buffer. Determine the concentration accurately by measuring the absorbance at 260 nm (A260). The concentration in base pairs can be calculated using the molar extinction coefficient of DNA (ε₂₆₀ = 13,200 M⁻¹cm⁻¹ per base pair).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 425 nm and the emission wavelength to 500 nm.[3]

    • In a quartz cuvette, add a fixed concentration of this compound (e.g., 10 µM) in the Tris-HCl buffer.

    • Record the initial fluorescence intensity (F₀).

    • Add increasing concentrations of DNA to the cuvette in small aliquots.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence intensity (F).

  • Data Analysis:

    • Correct the fluorescence data for dilution by multiplying each fluorescence reading by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the volume of DNA added.

    • Plot the change in fluorescence (F₀ - F) as a function of the DNA concentration.

    • The binding constant (K) and stoichiometry (n) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation: r / [Q]free = nK - rK where r is the ratio of bound this compound to the total DNA concentration, and [Q]free is the concentration of free this compound.

DNA Unwinding Assay Using Topoisomerase I

This assay demonstrates the ability of this compound to unwind supercoiled DNA by intercalation. Topoisomerase I relaxes supercoiled DNA. In the presence of an intercalator, the DNA becomes unwound. Removal of the intercalator and the enzyme will result in the introduction of negative supercoils, which can be visualized by agarose (B213101) gel electrophoresis.[9][10]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • 10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 500 mM KCl, 100 mM MgCl₂, 10 mM DTT, 10 mM EDTA)

  • This compound dihydrochloride

  • Stop solution/loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, 1% SDS)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the following reaction mixture on ice:

      • 1x Topoisomerase I reaction buffer

      • 200-500 ng supercoiled plasmid DNA

      • Varying concentrations of this compound (e.g., 1, 5, 10, 20 µM)

      • Nuclease-free water to a final volume of 18 µL.

    • Include a no-drug control and a no-enzyme control.

  • Enzyme Addition and Incubation:

    • Add 1-2 units of Topoisomerase I to each reaction tube (except the no-enzyme control).

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding 4 µL of stop solution/loading dye.

    • Load the samples onto a 1% agarose gel in 1x TAE buffer.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide (or a safer alternative) for 15-30 minutes.

    • Destain in water for 10-20 minutes.

    • Visualize the DNA bands under UV illumination.

    • Intercalation is indicated by the appearance of faster-migrating supercoiled DNA at concentrations of this compound that do not inhibit the topoisomerase. The relaxed DNA will migrate slower than the supercoiled DNA.

Cell-Based DNA Replication Inhibition Assay (CCK-8)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of a chosen cancer cell line, which is an indirect measure of DNA replication inhibition. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to a colored formazan (B1609692) product, which is proportional to the number of viable cells.[11][12][13]

Materials:

  • Cancer cell line of interest (e.g., A549, SGC-7901)

  • Complete cell culture medium

  • This compound dihydrochloride

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell proliferation, by fitting the data to a dose-response curve.

Visualizations

Caption: Mechanism of DNA intercalation by this compound.

Experimental_Workflow cluster_Biophysical Biophysical Characterization cluster_Cellular Cellular Assays cluster_Data Data Analysis Fluorescence Fluorescence Spectroscopy Binding_Data Determine Binding Affinity (Kd, n) Fluorescence->Binding_Data Unwinding_Assay DNA Unwinding Assay Unwinding_Assay->Binding_Data Qualitative assessment of intercalation CCK8 Cell Viability (CCK-8) Assay IC50 Determine IC50 CCK8->IC50

Caption: Experimental workflow for studying this compound.

Signaling_Pathway This compound This compound PI3K PI3K/AKT/mTOR Pathway This compound->PI3K Inhibition NFkB NF-κB This compound->NFkB Inhibition p53 p53 This compound->p53 Activation PI3K->NFkB Inhibition NFkB->p53 Repression Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (S-Phase) p53->CellCycleArrest

Caption: this compound's effect on p53 and NF-κB signaling.

References

Evaluating Quinacrine in Chemoresistant Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemoresistance remains a significant hurdle in cancer therapy, necessitating the exploration of novel agents that can resensitize tumors to conventional treatments. Quinacrine (B1676205), a repurposed antimalarial drug, has emerged as a promising candidate due to its multifaceted anti-cancer properties.[1] This document provides a detailed experimental framework for evaluating the efficacy of this compound in chemoresistant cancer cell models. The protocols outlined herein cover the establishment of chemoresistant cell lines, assessment of cytotoxicity, and the analysis of key cellular processes such as apoptosis, autophagy, and cell cycle progression. Furthermore, methods for determining the synergistic potential of this compound with standard chemotherapeutic agents are described. These guidelines are intended to offer a comprehensive resource for researchers investigating this compound as a potential adjuvant in cancer treatment.

Introduction

This compound is a 9-aminoacridine (B1665356) derivative with a long history of use as an antimalarial agent. More recently, its potent anti-cancer activities have garnered significant attention. This compound exerts its effects through a variety of mechanisms, including DNA intercalation, inhibition of DNA repair mechanisms, and modulation of critical signaling pathways such as p53, NF-κB, and Wnt/β-catenin.[1][2] A key area of interest is its ability to overcome chemoresistance. Studies have shown that this compound can reverse resistance to drugs like cisplatin (B142131) and carboplatin (B1684641) by inhibiting efflux pumps and inducing autophagy-dependent cell death in chemoresistant cells.[3][4] It has also been shown to target cancer stem cells, which are often implicated in tumor recurrence and drug resistance.[1][2][5]

These application notes provide a structured approach to investigating the anti-cancer effects of this compound in a laboratory setting, with a focus on its potential to circumvent chemoresistance.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Chemoresistant Ovarian Cancer Cells
Cell LineTreatmentIC50 (µM)Combination Index (CI) with CarboplatinReference
HeyA8 (Chemosensitive)This compound~5.0Not Reported[3]
HeyA8MDR (Chemoresistant)This compound~10.0Synergistic[3]
C13 (Chemoresistant)This compoundNot ReportedSynergistic[3]
Table 2: Effect of this compound on Apoptosis and Autophagy Markers
Cell LineTreatmentApoptosis InductionLC3B-II Levelsp62/SQSTM1 LevelsReference
Ovarian Cancer CellsThis compound (5-10 µM)IncreasedIncreasedDecreased[3]
Hela, SCC-VIIThis compound + CisplatinSignificantly IncreasedNot ReportedNot Reported[6]
Hepatocellular CarcinomaThis compound + TRAILOverwhelming Cell DeathNot ReportedNot Reported[7]

Experimental Protocols

Establishment of Chemoresistant Cancer Cell Lines

Objective: To develop cancer cell lines with acquired resistance to a specific chemotherapeutic agent for subsequent evaluation of this compound's effects.

Principle: Chemoresistance is induced by continuous or pulse exposure of a parental, chemosensitive cell line to gradually increasing concentrations of a chemotherapeutic drug.[8][9][10] This process selects for cells that can survive and proliferate in the presence of the drug.

Protocol:

  • Determine the IC50 of the Chemotherapeutic Agent:

    • Plate the parental cancer cell line in 96-well plates.

    • Treat the cells with a range of concentrations of the chosen chemotherapeutic drug (e.g., cisplatin, paclitaxel) for 48-72 hours.

    • Perform an MTT or similar cell viability assay to determine the half-maximal inhibitory concentration (IC50).[9]

  • Induction of Resistance:

    • Culture the parental cells in a medium containing the chemotherapeutic agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Once the cells recover and reach 70-80% confluency, subculture them and increase the drug concentration by a small increment (e.g., 1.2-1.5 fold).[11]

    • Repeat this process of stepwise dose escalation for several months.[10]

  • Verification of Resistance:

    • Periodically, perform a cell viability assay on the resistant cell line and compare its IC50 to that of the parental cell line. A significant increase in IC50 indicates the development of resistance.

    • The stability of the resistant phenotype should be confirmed by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.[9]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To quantify the effect of this compound, alone and in combination with other chemotherapeutics, on the viability of chemoresistant and chemosensitive cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[7][12]

Protocol:

  • Cell Seeding:

    • Seed chemoresistant and parental cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound, the relevant chemotherapeutic agent, or a combination of both for 24, 48, or 72 hours. Include untreated and vehicle-treated wells as controls.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values. For combination studies, the Chou-Talalay method can be used to calculate a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[14][15]

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Objective: To determine the mode of cell death induced by this compound by differentiating between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[1]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at the desired concentrations for a specified time.

    • Harvest both adherent and floating cells. Wash the cells with cold PBS.[1]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI to 100 µL of the cell suspension.[16]

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately by flow cytometry.

    • Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Autophagy Analysis (Western Blot for LC3B and p62)

Objective: To assess the impact of this compound on the autophagic process in chemoresistant cancer cells.

Principle: Autophagy is a cellular degradation process. During autophagy, a cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a marker of autophagosome formation. p62/SQSTM1 is a protein that is selectively degraded by autophagy, so its levels are inversely correlated with autophagic flux.[17][18]

Protocol:

  • Protein Extraction:

    • Treat cells with this compound for the desired time. To assess autophagic flux, a lysosomal inhibitor like bafilomycin A1 can be used in parallel.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[18]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[18]

    • Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control, such as GAPDH or β-actin, should also be probed.[17]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis:

    • Quantify the band intensities to determine the relative levels of LC3-II and p62.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To evaluate the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.[3] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20]

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.[4]

    • Incubate at 4°C for at least 2 hours or overnight.[20]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial to prevent staining of double-stranded RNA.[20]

    • Incubate for 15-30 minutes at room temperature or 37°C in the dark.[20]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Model Development cluster_evaluation Phase 2: In Vitro Evaluation of this compound cluster_analysis Phase 3: Data Analysis parental Parental (Chemosensitive) Cancer Cell Line resistance Establish Chemoresistant Cell Line parental->resistance Continuous/Pulse Drug Exposure treatment Treat Cells with This compound +/- Chemo resistance->treatment viability Cell Viability Assay (MTT, Colony Formation) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis autophagy Autophagy Assay (Western Blot: LC3B, p62) treatment->autophagy cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 synergy Synergy Analysis (Chou-Talalay) viability->synergy mechanism Elucidate Mechanism of Action apoptosis->mechanism autophagy->mechanism cell_cycle->mechanism

Caption: Experimental workflow for evaluating this compound in chemoresistant cancer cells.

quinacrine_pathways cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound dna DNA This compound->dna Intercalation p53 p53 This compound->p53 Activation nfkb NF-κB This compound->nfkb Inhibition wnt Wnt/β-catenin This compound->wnt Inhibition topoisomerase Topoisomerase This compound->topoisomerase Inhibition pgp P-glycoprotein (Efflux Pump) This compound->pgp Inhibition autophagy Autophagy This compound->autophagy Modulation akt_mtor Akt/mTOR This compound->akt_mtor Inhibition apoptosis Apoptosis p53->apoptosis Induction nfkb->apoptosis Inhibition autophagy->apoptosis Induction of Autophagic Cell Death

Caption: Key signaling pathways modulated by this compound in cancer cells.

References

Application Notes: Quinacrine as a Tool for Investigating NF-κB Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Factor-kappa B (NF-κB) is a family of inducible transcription factors that play a crucial role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1).[1] In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[1] This frees NF-κB to translocate into the nucleus, bind to specific κB sites on DNA, and activate the transcription of target genes.[1][3]

Constitutive activation of NF-κB is a hallmark of many chronic inflammatory diseases and cancers, where it promotes cell survival and resistance to therapy.[4][5] This makes the NF-κB pathway a significant target for drug development. Quinacrine (B1676205), a 9-aminoacridine (B1665356) derivative historically used as an antimalarial and antirheumatic drug, has been identified as a potent inhibitor of NF-κB signaling, making it a valuable tool for researchers in this field.[1][4][6]

Mechanism of Action

This compound inhibits the NF-κB signaling pathway through multiple mechanisms, which can be cell-type dependent. This pleiotropic activity makes it a broad-spectrum inhibitor for laboratory investigations.

  • Inhibition of IKK and IκBα Phosphorylation: In some cell lines, such as human colon carcinoma cells, this compound has been shown to decrease the phosphorylation of the IKK complex (IKKα/β) and the subsequent phosphorylation of IκBα.[4] This prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.

  • Blocking NF-κB (p65) DNA Binding: In other cell types, like human lung adenocarcinoma A549 cells, this compound's primary mechanism appears to be the direct inhibition of the p65 subunit's binding to its DNA consensus sequence in the nucleus.[1][7] Notably, in this context, it did not prevent the degradation of IκBα or the nuclear translocation of p65, suggesting a downstream point of intervention.[1]

  • Inhibition of Upstream Activators: this compound has been reported to inhibit phospholipase A2 (PLA2) and the PI3K/AKT/mTOR signaling pathway.[6][8][9] Both of these pathways can act as upstream activators of NF-κB, so their inhibition by this compound represents an indirect mechanism of suppressing NF-κB activity.

  • Inhibition of the FACT Complex: this compound can also inhibit the "facilitates chromatin transcription" (FACT) complex, a histone chaperone required for NF-κB-dependent transcriptional activity.[10][11] By trapping the FACT complex on chromatin, this compound may prevent NF-κB from effectively engaging with the transcriptional machinery.[11]

  • Interplay with p53: Several studies have shown that this compound simultaneously activates the tumor suppressor p53 while inhibiting NF-κB.[12][13] This reciprocal regulation is a key area of cancer research, and this compound provides a chemical tool to probe the crosstalk between these two critical pathways.

Applications in Research

  • Studying Chemoresistance: Constitutive NF-κB activation is a known driver of resistance to chemotherapy and targeted agents like TRAIL.[4][5] this compound can be used to sensitize resistant cancer cell lines to these agents, allowing for the study of NF-κB-dependent survival genes (e.g., c-FLIP, Mcl-1, Bcl-xL).[1][4]

  • Investigating Anti-Inflammatory Effects: As NF-κB is a master regulator of inflammation, this compound can be used in cellular and animal models to probe the role of NF-κB in inflammatory diseases and to identify downstream targets.[6][9][14]

  • Probing Apoptosis Pathways: By inhibiting NF-κB, this compound downregulates anti-apoptotic proteins. This makes it a useful tool for studying the mechanisms of apoptosis and how NF-κB signaling contributes to cell survival.

  • High-Throughput Screening: The clear inhibitory effect of this compound makes it an excellent positive control for high-throughput screens designed to identify novel NF-κB inhibitors.

Data Presentation

Table 1: Effective Concentrations and IC50 Values of this compound on NF-κB Signaling

Cell LineAssay TypeParameter MeasuredEffective Concentration / IC50Reference
RKO (Human Colon Carcinoma)Cell ViabilityIC252 µM[4]
HT29 (Human Colon Carcinoma)Cell ViabilityIC250.75 µM[4]
RKOEMSANF-κB DNA Binding (IC50)5 µM[4]
HT29EMSANF-κB DNA Binding (IC50)1 µM[4]
A549 (Human Lung Adenocarcinoma)Luciferase ReporterNF-κB Activity>10 µM (significant inhibition)[1]
A549Luciferase ReporterNF-κB Activity50 µM (almost complete inhibition)[1]
SGC-7901 (Human Gastric Cancer)Cell ViabilityIC5016.18 µM[12]

Table 2: Downstream Effects of this compound-Mediated NF-κB Inhibition

Cell LineTreatmentDownregulated Genes/ProteinsEffectReference
RKO, HT292h this compound (IC25)c-FLIP, Mcl-1Potentiation of TRAIL- and oxaliplatin-induced apoptosis[4][5]
RKO, HT2924h this compoundSurvivin, XIAP, Bcl-2, Bcl-xLInduction of apoptosis[4]
SGC-7901This compound (15 µM)Bcl-2Upregulation of Bax/Bcl-2 ratio, apoptosis[12]
A549This compoundICAM-1Reduced cell surface adhesion molecule expression[1][7]

Visualizations

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IkB IKK->IkB P NFkB_complex p65/p50-IkB IkB->NFkB_complex Proteasome Proteasome IkB->Proteasome p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_nuc p65 NFkB_complex->p65_nuc Translocation p50_nuc p50 NFkB_complex->p50_nuc Translocation DNA DNA p65_nuc->DNA p50_nuc->DNA Gene_Tx Gene Transcription (e.g., c-FLIP, Mcl-1, Bcl-xL) DNA->Gene_Tx Receptor TNF Receptor Receptor->IKK Activation Stimulus TNF-α Stimulus->Receptor

Caption: The canonical NF-κB signaling pathway.

This compound Mechanism Stimulus Stimulus (e.g., TNF-α) Upstream Upstream Signals (PLA2, PI3K/AKT) Stimulus->Upstream IKK IKK Complex Upstream->IKK IkB_P IkB Phosphorylation IKK->IkB_P p65_translocation p65/p50 Nuclear Translocation IkB_P->p65_translocation p65_DNA_binding p65/p50 DNA Binding p65_translocation->p65_DNA_binding Transcription NF-κB Target Gene Transcription p65_DNA_binding->Transcription FACT FACT Complex FACT->Transcription facilitates This compound This compound This compound->Upstream Inhibits This compound->IKK Inhibits This compound->p65_DNA_binding Inhibits This compound->FACT Inhibits Luciferase Assay Workflow A Seed cells in 96-well plate B Transfect with NF-κB Firefly and control Renilla plasmids A->B C Incubate 24 hours B->C D Pre-treat with this compound (various concentrations) for 1-2h C->D E Stimulate with TNF-α for 6-8h D->E F Lyse cells E->F G Measure Firefly & Renilla luminescence F->G H Analyze Data: Normalize Firefly/Renilla G->H p65 Translocation Workflow A Seed cells on coverslips B Treat with this compound, then stimulate with TNF-α A->B C Fix with Paraformaldehyde B->C D Permeabilize with Triton X-100 C->D E Block non-specific binding D->E F Incubate with primary Ab (anti-p65) E->F G Incubate with fluorescent secondary Ab + DAPI F->G H Mount and image with fluorescence microscope G->H I Analyze nuclear vs. cytoplasmic p65 fluorescence H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Quinacrine Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing quinacrine (B1676205) concentration in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell viability assays?

A typical starting concentration range for this compound is broad, spanning from low micromolar (µM) to nanomolar (nM) concentrations. For initial experiments, it is advisable to perform a dose-response curve covering a wide range, such as 0.1 µM to 100 µM, to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q2: How should I prepare and store a this compound stock solution?

This compound dihydrochloride (B599025) is soluble in water and DMSO. For cell culture experiments, preparing a high-concentration stock solution (e.g., 10 mM) in sterile DMSO is recommended. This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C, protected from light. Stock solutions in aqueous buffers are less stable and not recommended for long-term storage.

Q3: this compound is a fluorescent compound. Will this interfere with my cell viability assay?

Yes, this compound's intrinsic fluorescence can interfere with certain cell viability assays, particularly those that rely on absorbance or fluorescence readings.[1] this compound has an excitation maximum around 436 nm and an emission maximum around 525 nm.[2] Assays like the MTT assay, which measures absorbance at 570 nm, may be affected if the formazan (B1609692) absorbance spectrum overlaps with this compound's fluorescence. To mitigate this, it is crucial to include proper controls, such as wells with this compound but no cells, to measure background absorbance. Alternatively, using an assay with a different endpoint, such as the Sulforhodamine B (SRB) assay which is a colorimetric assay based on protein content, can be a reliable alternative.[3][4]

Q4: Which cell viability assay is best to use with this compound?

The choice of assay depends on your specific experimental needs and potential for interference.

  • MTT Assay: Measures mitochondrial metabolic activity. It is widely used but can be susceptible to interference from fluorescent compounds like this compound.

  • SRB Assay: Measures total protein content, which correlates with cell number. It is less likely to be affected by this compound's fluorescence and is a robust alternative.[3][5]

  • ATP-based Assays (e.g., CellTiter-Glo®): Measure ATP levels as an indicator of metabolically active cells. These luminescent assays are generally more sensitive than colorimetric assays and are less prone to interference from colored or fluorescent compounds.[6]

For initial studies, comparing results from two different assay types (e.g., MTT and SRB) is recommended to ensure the observed effects are not assay-specific artifacts.

Data Presentation: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for determining an appropriate concentration range for your experiments.

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer15[3]
NCI-H520Non-Small Cell Lung Cancer12[3]
SGC-7901Gastric Cancer16.18[7]
MCF-7Breast CancerNot specified, dose-dependent decrease[8]
MDA-MB-231Breast CancerNot specified, dose-dependent decrease[8]
HCT-116 (parental)Colon CancerDose-dependent reduction[9]
HCT-116 (p53-/-)Colon CancerDose-dependent reduction[9]
HCT-116 (p21-/-)Colon CancerDose-dependent reduction[9]
Molt4-Luc2 (AraC-resistant)Acute Lymphoid Leukemia0.1 (used in combination)[10]

Troubleshooting Guides

This section addresses specific issues that may be encountered when performing cell viability assays with this compound.

Issue 1: High Background Absorbance in MTT Assay

  • Potential Cause: Interference from this compound's fluorescence or direct reduction of MTT by this compound.

  • Recommended Solution:

    • Run a cell-free control: Add this compound to the culture medium without cells and perform the MTT assay. A color change indicates direct interaction with the MTT reagent.[11]

    • Use phenol (B47542) red-free medium: Phenol red can contribute to background absorbance.[11]

    • Switch to an alternative assay: The SRB assay is a reliable alternative that is less prone to interference from colored or fluorescent compounds.[3]

Issue 2: Inconsistent or Non-reproducible Results

  • Potential Cause: Uneven cell seeding, pipetting errors, or edge effects in the multi-well plate.

  • Recommended Solution:

    • Ensure a homogenous cell suspension: Thoroughly mix the cell suspension before and during plating.

    • Calibrate pipettes: Regularly check the accuracy of your pipettes.

    • Avoid edge effects: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.[11]

Issue 3: Unexpected Dose-Response Curve (e.g., Hormesis)

  • Potential Cause: Off-target effects of this compound at different concentrations or compound precipitation at higher concentrations.

  • Recommended Solution:

    • Visually inspect wells: Check for any precipitate at higher this compound concentrations under a microscope.

    • Expand the concentration range: Test a wider range of concentrations to fully characterize the dose-response relationship.

    • Confirm with a secondary assay: Use an alternative viability assay that measures a different cellular parameter (e.g., SRB for protein content or a caspase assay for apoptosis) to validate the results.

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is adapted from standard procedures for determining cell viability.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

2. Sulforhodamine B (SRB) Cell Viability Assay

This protocol provides an alternative to the MTT assay, which is particularly useful for fluorescent compounds like this compound.[5]

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • 96-well flat-bottom plates

    • Cold 10% (w/v) Trichloroacetic acid (TCA)

    • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

    • 1% (v/v) Acetic acid

    • 10 mM Tris base solution (pH 10.5)

    • Microplate reader

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol for cell seeding and treatment.

    • After the treatment period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.

    • Wash the plates four to five times with slow-running tap water or deionized water to remove the TCA and dead cells.

    • Allow the plates to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes and measure the absorbance at 540 nm.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate drug_prep Prepare serial dilutions of this compound treatment Treat cells with this compound for 24-72h drug_prep->treatment mtt_assay MTT Assay treatment->mtt_assay srb_assay SRB Assay treatment->srb_assay read_absorbance Read Absorbance mtt_assay->read_absorbance srb_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for optimizing this compound concentration.

quinacrine_pathway This compound's Anti-Cancer Signaling Pathways cluster_nuclear Nuclear Events cluster_cytoplasmic Cytoplasmic Events cluster_outcome Cellular Outcome This compound This compound dna DNA Intercalation Topoisomerase Inhibition This compound->dna p53 p53 Activation This compound->p53 nfkb NF-κB Inhibition This compound->nfkb autophagy Autophagy Modulation This compound->autophagy dr5 TRAIL-DR5 Complex Stabilization This compound->dr5 dna->p53 p21 p21 Activation p53->p21 mitochondria Mitochondrial Pathway p53->mitochondria apoptosis Apoptosis nfkb->apoptosis inhibition cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest autophagy->apoptosis dr5->apoptosis mitochondria->apoptosis

Caption: this compound's signaling pathways in cancer cells.

References

troubleshooting quinacrine fluorescence quenching in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinacrine (B1676205) fluorescence experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered when using this compound as a fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary fluorescent applications?

This compound is a fluorescent dye belonging to the acridine (B1665455) family. Due to its chemical properties, it has several applications in biological research:

  • Staining Acidic Organelles: As a weak base, this compound accumulates in acidic compartments such as lysosomes and vacuoles. This property is driven by a proton gradient maintained by V-ATPase proton pumps.[1][2]

  • Chromosome Banding: this compound was historically used for Q-banding, as its fluorescence is enhanced when it intercalates with AT-rich regions of DNA and quenched by GC-rich regions.[3]

  • Studying Vesicular Transport: It is suitable for long-term imaging of acidic vesicles, allowing researchers to track processes like endocytosis, exocytosis, and autophagy.[4]

Q2: What are the optimal excitation and emission wavelengths for this compound?

The spectral properties of this compound can vary slightly with its environment (e.g., solvent, bound vs. unbound). However, generally accepted values are:

  • Excitation Maximum: ~436 nm[5]

  • Emission Maximum: ~525 nm[5] It is always recommended to confirm the optimal settings on your specific imaging system.

Q3: Is this compound a reliable probe for vesicular ATP?

While historically used to visualize ATP storage, recent evidence suggests this may be incorrect. This compound accumulation in vesicles appears to be primarily driven by the pH gradient across the vesicle membrane, not by a direct interaction with ATP.[1] Therefore, it should be considered a probe for acidic organelles rather than a specific marker for vesicular ATP storage.

Q4: How does pH affect this compound fluorescence?

pH is a critical factor. This compound is a weak base with pKa values of 7.7 and 10.3.[5] Its cationic amphiphilic structure, which is essential for its accumulation and activity, is pH-dependent.[6]

  • Acidic Environment (e.g., lysosomes, pH ~4.5-5.0): In an acidic environment, this compound becomes protonated and trapped, leading to its accumulation and fluorescence within these organelles.

  • Neutral/Alkaline Environment: Changes in pH can alter the protonation state of the molecule, which in turn affects its fluorescence intensity.[7] Experiments should be conducted in well-buffered solutions to ensure consistent results.

Troubleshooting Guide

This guide addresses common problems encountered during this compound fluorescence experiments in a question-and-answer format.

Problem: Weak or No Fluorescence Signal

  • Q: I'm not seeing any signal from my this compound-stained cells. What could be wrong?

    • A: There are several potential causes:

      • Incorrect Microscope Settings: Ensure your microscope's excitation and emission filters are correctly set for this compound's spectral properties (~436 nm excitation, ~525 nm emission).[5][8]

      • Low this compound Concentration: The concentration of this compound may be too low for detection. A typical starting concentration for live-cell imaging is in the low micromolar range (e.g., 1-10 µM).[1]

      • Loss of Organelle Acidity: The accumulation of this compound is dependent on the acidic pH of organelles like lysosomes.[1] If cells are unhealthy or treated with agents that disrupt the V-ATPase proton pump (like bafilomycin A1), they will not accumulate this compound effectively.[9]

      • Quenching from Media Components: Certain components in your buffer or media could be quenching the fluorescence. See the data table below for common quenchers.

Problem: Rapid Signal Fading or Photobleaching

  • Q: My this compound signal is bright initially but disappears quickly during imaging. How can I prevent this?

    • A: This issue is likely photobleaching, the irreversible destruction of the fluorophore by excitation light.[8] To minimize it:

      • Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal.[10]

      • Minimize Exposure Time: Use the shortest possible exposure times during image acquisition.[11]

      • Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents scavenge free radicals that cause photobleaching.

      • Acquire Images Efficiently: Avoid unnecessary or prolonged illumination of the sample when not actively acquiring an image.

Problem: High Background Fluorescence

  • Q: My images have high background, making it difficult to see the stained organelles. What can I do?

    • A: High background can obscure your signal. Consider these solutions:

      • Wash Steps: After incubating with this compound, wash the cells with fresh, pre-warmed buffer or media to remove excess, unbound dye.[10]

      • Optimize Dye Concentration: Too high a concentration of this compound can lead to high background. Perform a titration to find the lowest effective concentration.

      • Use Phenol (B47542) Red-Free Media: Phenol red in cell culture media is fluorescent and can contribute significantly to background noise. Switch to a phenol red-free medium for imaging experiments.[12]

      • Check for Autofluorescence: Some cell types or media components are naturally fluorescent. Image an unstained control sample under the same conditions to assess the level of autofluorescence.[13]

Problem: Inconsistent Results

  • Q: I am getting variable results between different experiments or even different wells of the same plate. Why?

    • A: Consistency is key in fluorescence experiments. Variability can arise from:

      • pH Fluctuations: Ensure your buffer system is robust and that the pH of your solutions is consistent for every experiment, as this compound's properties are pH-sensitive.[6][14]

      • Temperature Changes: Temperature can affect quenching efficiency and cellular processes.[15] Perform experiments at a consistent, controlled temperature.

      • Cell Health and Density: Ensure cells are healthy and at a consistent confluence. Stressed or dying cells may have compromised organelle acidity, leading to poor this compound loading.

      • Reagent Preparation: Prepare fresh solutions of this compound, as it can degrade over time, especially when exposed to light.

Data Presentation

Table 1: Factors Affecting this compound Fluorescence Intensity
FactorEffect on FluorescenceMechanism / NotesCitations
AT-Rich DNA EnhancementIntercalation into AT-rich regions of double-stranded DNA significantly increases quantum yield.[3]
GC-Rich DNA QuenchingIntercalation into GC-rich regions leads to fluorescence quenching, likely via electron transfer from guanine.[3]
Halide Ions (I⁻, Br⁻, Cl⁻) QuenchingActs as collisional (dynamic) quenchers. Quenching efficiency follows the order I⁻ > Br⁻ > Cl⁻.[16][17]
Acidic pH Accumulation & TrappingAs a weak base, this compound becomes protonated and trapped in acidic organelles, leading to a concentrated signal.[1][2]
High Concentration Self-QuenchingAt high concentrations, this compound molecules can form non-fluorescent aggregates (static quenching).[18]
Ionic Strength Modulates QuenchingIncreasing ionic strength can decrease the efficiency of quenching by charged molecules like halide ions.[17]
Table 2: Stern-Volmer Quenching Constants (Ksv) for Halide Ions

The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration. A higher Ksv value indicates a more efficient quencher.

QuencherKsv (M⁻¹)ConditionsReference
Iodide (I⁻) ~2385Aqueous Solution[16]
Bromide (Br⁻) ~436Aqueous Solution[16]
Chloride (Cl⁻) ~354Aqueous Solution[16]
Chloride (Cl⁻) ~751 N H₂SO₄[19]

Note: Ksv values can vary significantly depending on the solvent, pH, and temperature.

Experimental Protocols

Protocol 1: Live-Cell Staining of Acidic Organelles with this compound

This protocol provides a general workflow for labeling acidic organelles (e.g., lysosomes) in cultured mammalian cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy.[11]

  • This compound dihydrochloride (B599025) stock solution (e.g., 10 mM in DMSO or water, store protected from light).

  • Pre-warmed, phenol red-free imaging medium (e.g., HBSS, FluoroBrite™ DMEM).

  • Phosphate-Buffered Saline (PBS).

Methodology:

  • Cell Preparation: Grow cells to a desired confluence (typically 50-70%) on a glass-bottom dish. Ensure cells are healthy and adherent.

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed, phenol red-free imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for your cell type and experimental conditions.

  • Staining: Remove the culture medium from the cells and gently wash once with warm PBS. Replace with the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove unbound dye and reduce background fluorescence.[10]

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~436 nm; Emission: ~525 nm). Use an environmental chamber to maintain cells at 37°C and 5% CO₂ if long-term imaging is required.

Visualizations

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem Observed (e.g., Weak Signal, High Background) Causes Identify Potential Causes Problem->Causes C1 Instrument Settings Causes->C1 Hardware? C2 Reagent Issues (Concentration, pH, Age) Causes->C2 Chemicals? C3 Sample Health/ Preparation Causes->C3 Biology? C4 Photobleaching/ Quenching Causes->C4 Physics? Solutions Implement Solutions Result Evaluate Result Solutions->Result Success Problem Solved Result->Success Improved Failure Problem Persists Result->Failure No Change Failure->Causes Re-evaluate S1 Verify Filters & Exposure Settings C1->S1 S2 Titrate Dye, Check pH, Use Fresh Reagents C2->S2 S3 Use Healthy Cells, Optimize Wash Steps C3->S3 S4 Reduce Light Exposure, Use Antifade C4->S4 S1->Solutions S2->Solutions S3->Solutions S4->Solutions

Caption: A workflow for troubleshooting common this compound fluorescence issues.

QuinacrineAccumulation cluster_Cell Cell cluster_Lysosome Acidic Organelle (Lysosome) Extracellular Extracellular Space (pH ~7.4) QC_neutral This compound (Q) (Neutral, Membrane Permeable) Cytosol Cytosol (pH ~7.2) Lysosome_Lumen Lumen (pH ~4.5-5.0) Cytosol->Lysosome_Lumen Passive Diffusion QC_protonated This compound (QH+) (Protonated, Trapped) FLUORESCENT Lysosome_Lumen->QC_protonated Protonation VATPase V-ATPase VATPase->Lysosome_Lumen Pumps H+ in QC_neutral->Cytosol Passive Diffusion Proton H+ Proton->VATPase ATP Proton2 H+

Caption: Mechanism of this compound accumulation in acidic organelles.

QuenchingMechanisms cluster_Dynamic Dynamic (Collisional) Quenching cluster_Static Static Quenching F Fluorophore (F) F_excited_D F* (Excited State) F->F_excited_D FQ_complex F-Q Ground-State Complex (Non-fluorescent) F->FQ_complex Q Quencher (Q) Collision Collision Q->Collision Q->FQ_complex Forms Complex Excitation Excitation Light (hv) Excitation->F Excitation->FQ_complex Absorbs Light, No Emission Fluorescence Fluorescence No_Fluorescence No Fluorescence (Heat) F_excited_D->Fluorescence No Quencher F_excited_D->Collision Collision->No_Fluorescence Quenched FQ_complex->No_Fluorescence Absorbs Light, No Emission

Caption: Comparison of dynamic and static fluorescence quenching.

References

managing off-target effects of quinacrine in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinacrine (B1676205) in experimental models. The information is designed to help manage and understand the off-target effects of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Question 1: I am observing significant cytotoxicity in my cell line at concentrations where the on-target effect is not yet apparent. How can I manage this?

Answer:

Unexpected cytotoxicity with this compound can often be attributed to its off-target effects, particularly DNA intercalation and lysosomal disruption. Here are some steps to troubleshoot this issue:

  • Concentration Optimization: Perform a detailed dose-response curve to identify a narrow therapeutic window. It is crucial to determine the IC50 value for your specific cell line and experimental duration.

  • Time-Course Experiment: The cytotoxic effects of this compound can be time-dependent. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find an optimal duration where the on-target effect is observable with minimal cell death.

  • Control for pH Changes: The activity of this compound, a cationic amphiphilic drug, can be influenced by pH.[1][2] Ensure your culture medium is adequately buffered and monitor for any pH shifts during the experiment, as acidosis can reduce its activity.[1]

  • Assess for Apoptosis and Necrosis: Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis. This compound is known to induce apoptosis through p53 activation and other pathways.[3][4] Understanding the mode of cell death can help interpret your results.

Question 2: My results suggest that this compound is modulating autophagy in my experimental model, which is confounding my primary investigation. How can I confirm and account for this?

Answer:

This compound is a known modulator of autophagy, often leading to the accumulation of autophagosomes by inhibiting autophagic flux.[5][6] This can be a significant off-target effect.

  • Monitor Autophagy Markers: To confirm this effect, you should monitor key autophagy proteins by western blot. Look for an increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62/SQSTM1.[5][6] An increase in both markers is indicative of blocked autophagic flux.

  • Autophagic Flux Assays: To directly measure autophagic flux, you can use tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). This allows for the visualization of autophagosome to autolysosome maturation.

  • Inhibitor Controls: Use autophagy inhibitors like bafilomycin A1 or chloroquine (B1663885) as positive controls for autophagic flux blockage in your experiments to compare with the effects of this compound.[5]

  • Genetic Knockdown: If your experimental system allows, consider using shRNA or CRISPR to knock down key autophagy genes like ATG5 to see if this rescues or alters the phenotype you are observing with this compound.[7]

Question 3: I am studying a p53-independent pathway, but I suspect this compound is activating p53 in my model. How can I verify and mitigate this?

Answer:

This compound is well-documented to activate and stabilize the tumor suppressor protein p53, often independent of DNA damage.[4][8][9] This can be a major confounding factor.

  • Assess p53 Status: Check the protein levels of p53 and its downstream target, p21, via western blot after this compound treatment.[3] An increase in both indicates p53 pathway activation.

  • Use p53-Null Models: If possible, repeat key experiments in a p53-null or knockdown cell line to determine if the observed effects are p53-dependent.[10][11]

  • NF-κB Inhibition: this compound's activation of p53 is often linked to its simultaneous inhibition of NF-κB.[3][4][8] You can assess the activity of NF-κB using a luciferase reporter assay to see if this pathway is also affected in your model.[3]

Frequently Asked Questions (FAQs)

What are the primary off-target signaling pathways affected by this compound?

This compound is known to have a polypharmacological profile, impacting several pathways simultaneously. The most commonly reported off-target effects include:

  • p53 Signaling Activation: It can stabilize and activate p53, leading to cell cycle arrest and apoptosis.[3][4][8]

  • NF-κB Signaling Inhibition: It often suppresses the activity of NF-κB, which is a key regulator of inflammation and cell survival.[3][8]

  • Autophagy Modulation: It can induce autophagy but also impairs the fusion of autophagosomes with lysosomes, thus inhibiting autophagic flux.[5][6][12]

  • Lysosomal Disruption: As a cationic compound, it accumulates in lysosomes, leading to lysosomal membrane permeabilization and release of cathepsins.[7][12]

  • DNA Intercalation and Topoisomerase Inhibition: Its planar structure allows it to intercalate into DNA and inhibit topoisomerase activity, causing DNA damage.[3][8]

What are the typical concentrations of this compound used in in vitro and in vivo models?

Concentrations can vary significantly depending on the model system and the intended application.

Experimental Model Typical Concentration Range Notes
In Vitro Cell Culture1 - 20 µMThe IC50 can vary widely between cell lines. It is crucial to perform a dose-response curve for your specific cells.[13]
In Vivo (Mice)1 - 10 mg/kgDosing and administration route will depend on the specific study design.[14]

Are there known issues with this compound stability or solubility in experimental settings?

This compound hydrochloride is generally soluble in water and ethanol (B145695). However, its cationic amphiphilic nature means its activity can be pH-dependent.[1][2] It is advisable to prepare fresh stock solutions and protect them from light. When working with cell culture, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.

Can this compound cross the blood-brain barrier?

Yes, this compound is known to cross the blood-brain barrier.[15][16] However, its distribution within the brain tissue and within different cellular compartments can be uneven.[15] This is an important consideration for neuroscience-related research.

Experimental Protocols

Protocol 1: Western Blot Analysis of Autophagy Markers

  • Cell Treatment: Plate cells at a suitable density and treat with this compound at various concentrations and time points. Include a vehicle control and a positive control for autophagy flux inhibition (e.g., bafilomycin A1).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. An increase in both markers suggests impaired autophagic flux.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been reported to cause S-phase arrest.[3][4]

Visualizations

quinacrine_off_target_pathways This compound This compound p53 p53 Activation This compound->p53 nfkb NF-κB Inhibition This compound->nfkb autophagy Autophagy Modulation This compound->autophagy lysosome Lysosomal Disruption This compound->lysosome dna DNA Intercalation & Topoisomerase Inhibition This compound->dna apoptosis Apoptosis p53->apoptosis cell_cycle Cell Cycle Arrest (S-Phase) p53->cell_cycle nfkb->apoptosis suppresses autophagic_flux Inhibition of Autophagic Flux autophagy->autophagic_flux cathepsin Cathepsin Release lysosome->cathepsin dna->cell_cycle cathepsin->apoptosis

Caption: Key off-target signaling pathways modulated by this compound.

troubleshooting_workflow start Unexpected Experimental Outcome with this compound issue1 High Cytotoxicity? start->issue1 issue2 Altered Autophagy? start->issue2 issue3 p53 Activation? start->issue3 solution1 Optimize Dose & Time Assess Apoptosis vs. Necrosis Check Medium pH issue1->solution1 Yes solution2 Monitor LC3-II & p62 Perform Autophagic Flux Assay Use Autophagy Inhibitor Controls issue2->solution2 Yes solution3 Check p53 & p21 Levels Use p53-Null Model Assess NF-κB Activity issue3->solution3 Yes end Interpret Data with Off-Target Effects in Mind solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for common this compound-related issues.

References

Technical Support Center: Minimizing Quinacrine Photobleaching in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing quinacrine (B1676205) in microscopy applications. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching and acquire high-quality, stable fluorescent images.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound imaging?

Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light. This process leads to a loss of fluorescence, causing your signal to fade over time.[1] This is particularly problematic for this compound, an older fluorescent dye that can be more susceptible to fading compared to modern, more photostable dyes.[1] Excessive photobleaching can compromise quantitative analysis, limit the duration of time-lapse imaging, and reduce the overall quality and reliability of your data.[1]

Q2: What are the primary causes of this compound photobleaching?

The primary drivers of photobleaching for any fluorophore, including this compound, are:

  • High-intensity excitation light: More intense light increases the rate of photochemical reactions that destroy the fluorophore.

  • Prolonged exposure to light: The longer the sample is illuminated, the more photobleaching will occur.

  • Presence of reactive oxygen species (ROS): The interaction of excitation light with oxygen molecules in the sample can generate ROS, which are highly reactive and can permanently damage the this compound molecule.

Q3: How can I minimize this compound photobleaching?

There are several key strategies to combat photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible laser power or light source intensity that provides an adequate signal-to-noise ratio. Minimize exposure times and the frequency of image acquisition, especially for time-lapse experiments.[1][2][3]

  • Use Antifade Reagents: These chemical cocktails are added to your mounting medium to suppress photobleaching, often by scavenging reactive oxygen species.

  • Proper Sample Preparation and Storage: Prepare your samples fresh and image them as soon as possible after staining. If storage is necessary, keep slides in the dark at 4°C.[4]

Q4: What are antifade reagents and how do they work?

Antifade reagents are compounds included in the mounting medium to protect fluorophores from photobleaching. Their mechanism of action often involves scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation and are a primary cause of fluorophore destruction. Some common antifade agents include Trolox, a vitamin E derivative, and various commercial formulations like ProLong Gold and SlowFade.[2][5]

Q5: Can I use the same antifade reagent for both live and fixed cells?

No, this is a critical consideration. Antifade mounting media for fixed cells are often glycerol-based and will cure, which is not compatible with living cells.[3] For live-cell imaging, you must use specially formulated, cell-permeable, and non-toxic antifade reagents, such as ProLong™ Live Antifade Reagent.[3][6]

Troubleshooting Guides

Issue: Rapid Fading of this compound Signal

If you are experiencing a rapid loss of your this compound fluorescence, consult the following troubleshooting steps.

1. Review Your Imaging Protocol:

  • Reduce Excitation Light Intensity: Use neutral density filters or lower the laser power to the minimum level required for a clear image.[1]

  • Shorten Exposure Time: Decrease the camera exposure time. If the signal is too weak, you may need to increase the gain, but be mindful of introducing noise.

  • Minimize Illumination Time: Use the transmitted light source to locate the region of interest before switching to fluorescence excitation.[1] For time-lapse experiments, increase the interval between acquisitions.

2. Evaluate Your Antifade Reagent:

  • Ensure Compatibility: Verify that you are using the correct type of antifade reagent for your sample (i.e., for fixed or live cells).

  • Consider a Different Antifade: The effectiveness of an antifade reagent can be fluorophore-dependent. If you are still observing significant photobleaching, you may need to test a different formulation.

Quantitative Comparison of Common Antifade Reagents

While specific data for this compound is limited, the following table provides a general comparison of popular antifade reagents that can be tested for their efficacy with this compound staining. The "Relative Photostability" is a qualitative measure based on general performance with other fluorophores.

Antifade ReagentSample TypeCuring TimeRefractive IndexKey Features
ProLong Gold [5]Fixed Cells24 hours~1.47Premixed, ready-to-use, provides high resistance to photobleaching.
SlowFade Diamond [2]Fixed CellsNon-curing~1.42Allows for immediate imaging after mounting, good for short-term storage.
Trolox Live CellsN/AN/ACell-permeable antioxidant, often added to live-cell imaging media.
ProLong Live [3][6]Live CellsN/A~1.38Specifically designed for live-cell imaging to reduce phototoxicity and photobleaching.

Experimental Protocols

Protocol: Preparing a Fixed Cell Slide with Antifade Mounting Medium for this compound Staining

This protocol provides a general workflow for mounting this compound-stained fixed cells with an antifade reagent.

Materials:

  • This compound-stained cells on a microscope slide

  • Antifade mounting medium (e.g., ProLong Gold)

  • Coverslips

  • Pipette

  • Clear nail polish or sealant

Procedure:

  • Final Wash: After the final wash step of your this compound staining protocol, carefully aspirate all remaining buffer from the slide, being careful not to disturb the cells.

  • Apply Antifade Medium: Dispense a small drop of the antifade mounting medium onto the cell sample. Use enough to cover the area under the coverslip.

  • Mount Coverslip: Gently lower a coverslip over the mounting medium at an angle to avoid introducing air bubbles.

  • Cure (if applicable): If using a curing mountant like ProLong Gold, allow the slide to cure in the dark at room temperature for at least 24 hours.[5] This is crucial for optimal antifade performance.

  • Seal Coverslip: To prevent the mounting medium from drying out over time, seal the edges of the coverslip with clear nail polish.

  • Storage: Store the slide flat in the dark at 4°C until you are ready to image.

Visualizations

Signaling Pathway of Photobleaching```dot

// Nodes Excitation [label="Excitation Light", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinacrine_Ground [label="this compound\n(Ground State)", fillcolor="#FBBC05", fontcolor="#202124"]; Quinacrine_Excited [label="this compound\n(Excited State)", fillcolor="#FBBC05", fontcolor="#202124"]; Fluorescence [label="Fluorescence\nEmission", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxygen [label="Molecular\nOxygen (O2)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photobleached [label="Photobleached\nthis compound", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Excitation -> Quinacrine_Ground [label="Absorption"]; Quinacrine_Ground -> Quinacrine_Excited; Quinacrine_Excited -> Fluorescence; Quinacrine_Excited -> Oxygen [label="Intersystem Crossing"]; Oxygen -> ROS [label="Energy Transfer"]; ROS -> Quinacrine_Excited [label="Chemical Reaction"]; Quinacrine_Excited -> Photobleached; }

Caption: A logical workflow for mitigating this compound photobleaching during microscopy.

References

Validation & Comparative

A Comparative Analysis of Quinacrine and Other Acridine Derivatives: Efficacy, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of quinacrine (B1676205) and other notable acridine (B1665455) derivatives, focusing on their performance in anticancer and antimalarial applications. This analysis is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of their structure-activity relationships and mechanisms of action.

Introduction to Acridine Derivatives

Acridine, a nitrogen-containing heterocyclic organic compound, forms the structural backbone for a diverse class of derivatives with a wide range of biological activities.[1] The planar nature of the acridine ring allows these compounds to intercalate between the base pairs of DNA, a primary mechanism underlying their therapeutic effects.[1][2] Historically, acridine derivatives have been utilized as antibacterial and antimalarial agents.[1] this compound, a 9-aminoacridine (B1665356) derivative, was a frontline antimalarial drug during World War II.[3][4] In recent decades, the therapeutic potential of acridine derivatives has been extensively explored in oncology, leading to the development of anticancer drugs such as amsacrine.[5][6] This guide will compare the performance of this compound with other acridine derivatives, including proflavine, acridine orange, and various synthetic analogs, in the context of their anticancer and antimalarial activities.

Comparative Efficacy: A Quantitative Overview

The therapeutic efficacy of acridine derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following tables summarize the IC50 values for this compound and other acridine derivatives against various cancer cell lines and Plasmodium falciparum strains.

Anticancer Activity

Acridine derivatives exhibit a broad spectrum of cytotoxic activity against various cancer cell lines. Their efficacy is influenced by the nature and position of substituents on the acridine core, which affects their DNA binding affinity, topoisomerase inhibition, and other cellular interactions.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Ovarian Cancer (SKOV3)~5.0[7]
Ovarian Cancer (HeyA8)~5.0[7]
Colon CancerNot specified[7]
Amsacrine (m-AMSA) Human Topoisomerase IIαNot specified[8]
Proflavine Not specifiedNot specified
Acridine Orange Not specifiedNot specified
Acridine-Thiosemicarbazone DL-08 Melanoma (B16-F10)14.79[9]
Acridine-Thiosemicarbazone DL-01 Leukemia (K-562)11.45 - 17.32[9]
Acridine-Thiosemicarbazone DL-08 Leukemia (K-562)11.45 - 17.32[9]
Acridine-Sulfonamide Hybrid 8b Hepatocellular Carcinoma (HepG2)14.51[1]
Acridine-Sulfonamide Hybrid 8b Colon Carcinoma (HCT-116)9.39[1]
Acridine-Sulfonamide Hybrid 8b Breast Cancer (MCF-7)8.83[1]
Acridine-Sulfonamide Hybrid 7c Not specifiedNot specified[1]
APZ7 (N-(acridin-9-yl)-N-(2-(chlorobenzoyl))) Breast Cancer (MCF-7)46.402 µg/ml[10]
AP10 (N-(acridin-9-yl)-N-(2-(pyridinoyl))) Breast Cancer (MCF-7)59.42 µg/ml[10]
Antimalarial Activity

This compound was one of the first synthetic antimalarials, and the acridine scaffold continues to be a template for the development of new antiplasmodial agents.[3][4] Modern derivatives often show improved activity against chloroquine-resistant strains of P. falciparum.

CompoundP. falciparum StrainIC50 (nM)Reference
This compound Not specifiedNot specified
2-methoxy-6-chloroacridinone D6 (CQ-susceptible)45[6][11]
Dd2 (multidrug-resistant)65[6][11]
T3.5 (haloalcoxyacridinone) CQ-susceptible and resistant strainsnM range[12]
9-aminoacridine derivatives CQ-resistant strains≤ 200[6][11]
Spiroacridine AMTAC-01 to AMTAC-22 3D7-GFP, Dd2, MRA-12402000 - 4000[13]
Triazine-acridine hybrid 33a CQS Pf strain6.97[14]
Triazine-acridine hybrid 33b CQS Pf strain4.21[14]
Triazine-acridine hybrid 33c CQS Pf strain4.27[14]
Acridine derivative 5 3D7 (CQS)1.0 - 4.1[14]
W2 (CQR)1.0 - 7.6[14]
Acridine derivative 8 3D7 (CQS)< 1.0[14]
W2 (CQR)< 1.0[14]
Acridine derivative 31b 3D7 (CQS)29.8[14]
Dd2 (CQR)131.0[14]
W2 (CQR)17.8[14]

Mechanisms of Action: A Comparative Insight

The biological activities of acridine derivatives stem from their ability to interact with various cellular components and modulate key signaling pathways.

DNA Intercalation and Topoisomerase Inhibition

The primary mechanism of action for many acridine derivatives is their ability to intercalate into DNA, distorting the double helix and interfering with DNA replication and transcription.[1] This interaction can lead to the inhibition of topoisomerase enzymes, which are crucial for resolving DNA topological problems during cellular processes.[3] By stabilizing the topoisomerase-DNA cleavage complex, acridine derivatives can induce DNA strand breaks, ultimately triggering apoptosis.[3]

Modulation of Cellular Signaling Pathways

Beyond direct DNA interaction, acridine derivatives, particularly this compound, have been shown to modulate several critical signaling pathways.

  • NF-κB Signaling: this compound is known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Its inhibition by this compound contributes to the anti-inflammatory and pro-apoptotic effects of the drug.

  • HSF1-Mediated Heat Shock Response: this compound can also inhibit the Heat Shock Factor 1 (HSF1)-mediated heat shock response. HSF1 is a transcription factor that upregulates the expression of heat shock proteins (HSPs), which protect cells from stress. By inhibiting this protective mechanism, this compound can render cancer cells more susceptible to therapeutic agents.

  • BMP2 Signaling: Recent studies have implicated Bone Morphogenetic Protein 2 (BMP2) signaling in the neuroprotective effects of this compound.[15] BMP2 is a growth factor that belongs to the TGF-β superfamily and is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The canonical BMP2 pathway involves the phosphorylation of Smad1/5/8, which then translocates to the nucleus to regulate gene expression.

Experimental Protocols

To ensure the reproducibility and comparability of experimental results, detailed and standardized protocols are essential. The following sections provide methodologies for key in vitro assays used to evaluate the anticancer and antimalarial activities of acridine derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Acridine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the acridine derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[16]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]

  • Measure the absorbance at 490 nm using a microplate reader.[16]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase enzymes.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I or IIα

  • Reaction Buffer (specific to the enzyme)

  • Acridine derivative stock solution (in DMSO)

  • Stop Buffer/Loading Dye

  • Agarose (B213101) gel (1%)

  • TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Set up reaction tubes containing reaction buffer, supercoiled plasmid DNA, and varying concentrations of the acridine derivative.

  • Add 1-2 units of the topoisomerase enzyme to each tube (except the negative control).[3]

  • Incubate the reactions at 37°C for 30 minutes.[3]

  • Stop the reaction by adding the stop buffer/loading dye.[3]

  • Load the reaction mixtures onto a 1% agarose gel and perform electrophoresis.[3]

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[3]

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.[3]

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This fluorescence-based assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium

  • Human erythrocytes (O+)

  • Acridine derivative stock solution (in DMSO)

  • 96-well black plates

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • SYBR Green I dye

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the acridine derivative in complete culture medium in a 96-well plate.

  • Add a synchronized ring-stage parasite suspension (e.g., 0.5% parasitemia, 2% hematocrit) to each well.[3]

  • Incubate the plates for 72 hours in a humidified, low-oxygen environment (5% CO2, 5% O2, 90% N2) at 37°C.[3]

  • After incubation, lyse the red blood cells by freezing the plates at -80°C.[3]

  • Thaw the plates and add lysis buffer containing SYBR Green I to each well.[3]

  • Incubate in the dark at room temperature for 1-2 hours.[3]

  • Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a plate reader.[6]

  • Calculate the IC50 value by plotting fluorescence intensity against the log of the drug concentration.[3]

Visualizing a Complex Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the intricate processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathways

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IL-1 IL-1 IL1R IL1R IL-1->IL1R TNFR TNFR IKK IKK TNFR->IKK IL1R->IKK I-kappaB I-kappaB IKK->I-kappaB phosphorylates I-kappaB_P I-kappaB (P) I-kappaB->I-kappaB_P NF-kappaB NF-kappaB NF-kappaB->I-kappaB bound to Ub Ubiquitination I-kappaB_P->Ub Proteasome Proteasome Ub->Proteasome degradation NF-kappaB_active NF-kappaB (active) Proteasome->NF-kappaB_active releases DNA DNA NF-kappaB_active->DNA Gene Transcription Gene Transcription DNA->Gene Transcription This compound This compound This compound->IKK inhibits

NF-κB Signaling Pathway Inhibition by this compound.

HSF1_Pathway Stress Proteotoxic Stress (e.g., Heat Shock) HSP90 HSP90 Stress->HSP90 sequesters HSF1_monomer HSF1 (monomer) HSP90->HSF1_monomer releases HSF1_trimer HSF1 (trimer) HSF1_monomer->HSF1_trimer trimerizes HSE Heat Shock Element (on DNA) HSF1_trimer->HSE binds to HSP_genes HSP Gene Transcription HSE->HSP_genes HSPs Heat Shock Proteins (e.g., HSP70, HSP90) HSP_genes->HSPs HSPs->Stress refold proteins This compound This compound This compound->HSF1_trimer inhibits

HSF1-Mediated Heat Shock Response Inhibition.

BMP2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP2 BMPRII BMPR-II BMP2->BMPRII BMPRI BMPR-I (ALK3/6) BMPRII->BMPRI recruits and phosphorylates Smad1_5_8 Smad1/5/8 BMPRI->Smad1_5_8 phosphorylates Smad1_5_8_P Smad1/5/8 (P) Smad1_5_8->Smad1_5_8_P Smad_complex Smad Complex Smad1_5_8_P->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA translocates to Gene Expression Gene Expression DNA->Gene Expression

Canonical BMP2/Smad Signaling Pathway.
Experimental Workflows

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted acridine derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 490 nm G->H I Calculate IC50 H->I

Workflow for the MTT Cytotoxicity Assay.

Topoisomerase_Inhibition_Workflow A Prepare reaction mix: supercoiled DNA, buffer, acridine derivative B Add Topoisomerase enzyme A->B C Incubate at 37°C for 30 min B->C D Stop reaction C->D E Agarose gel electrophoresis D->E F Stain gel and visualize DNA E->F G Quantify band intensity F->G H Calculate IC50 G->H

Topoisomerase Inhibition Assay Workflow.

Antimalarial_Assay_Workflow A Prepare drug dilutions in 96-well plate B Add synchronized P. falciparum culture A->B C Incubate for 72h B->C D Lyse cells (freeze-thaw) C->D E Add lysis buffer with SYBR Green I D->E F Incubate in dark E->F G Measure fluorescence F->G H Calculate IC50 G->H

SYBR Green I-based Antimalarial Assay Workflow.

Conclusion

This compound and its fellow acridine derivatives represent a versatile and enduring class of compounds with significant therapeutic potential. While their primary mechanism of action often involves DNA intercalation and topoisomerase inhibition, emerging research continues to unveil a more complex picture of their interactions with cellular signaling pathways. This guide has provided a comparative overview of their efficacy, detailed experimental protocols for their evaluation, and visual representations of their molecular interactions. The continued exploration of the acridine scaffold, guided by a deeper understanding of its structure-activity relationships, holds promise for the development of novel and more effective anticancer and antimalarial agents.

References

Quinacrine's Efficacy Across Diverse Cancer Types: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical and clinical studies reveals the significant anticancer potential of the repurposed antimalarial drug, quinacrine (B1676205), across a spectrum of malignancies. This guide offers researchers, scientists, and drug development professionals an objective comparison of this compound's efficacy, detailing its mechanisms of action and providing key experimental data to support its further investigation as a viable cancer therapeutic.

Quantitative Efficacy of this compound in Vitro

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been documented across numerous studies. A summary of these findings is presented below, showcasing the differential sensitivity of various cancer cell types to this compound.

Cancer TypeCell LineIC50 (µM)Reference
Ovarian Cancer OV2008 (chemosensitive)~5-10[1]
C13 (chemoresistant)~5-10[1]
Mesothelioma H24523.46 ± 0.07[2]
H2261.84 ± 0.12[2]
P452 (pemetrexed-resistant)1.53 ± 0.16[2]
P226 (pemetrexed-resistant)1.14 ± 0.22[2]
Gastric Cancer SGC-790116.18 ± 0.64[3]
Non-Small Cell Lung Cancer A54915[4]
NCI-H52012[4]
Colon Cancer RKO5[5]
HT-291[5]
Head and Neck Squamous Cell Carcinoma Various0.63 - 1.85[6]
Breast Cancer MCF-7, MDA-MB-231Dose-dependent decrease in viability[7]

In Vivo Efficacy of this compound in Xenograft Models

The antitumor activity of this compound has also been validated in animal models, demonstrating its potential to inhibit tumor growth and improve survival. The following table summarizes key findings from in vivo xenograft studies.

Cancer TypeAnimal ModelTreatment RegimenKey FindingsReference
Ovarian Cancer HeyA8MDR xenograftsThis compound alone and in combination with carboplatinSuppressed tumor growth and ascites[8][9]
Breast Cancer Xenograft miceThis compound treatmentReduction in tumor volume[10]
Head and Neck Squamous Cell Carcinoma NOD/SCID/gamma mice with HNSCC xenografts100 mg/kg oral this compound + cisplatin (B142131)Significantly inhibited tumor outgrowth; extended median time to reach maximum tumor volume from 20 to 32 days. Combination allowed for halving the cisplatin dose with the same efficacy.[11][12]

Clinical Trial Insights

This compound has been evaluated in several clinical trials. A phase II trial for androgen-independent prostate cancer involved daily administration of 100 mg of this compound. While the complete efficacy results are yet to be fully detailed, the study provided initial safety data.[13][14] Another phase Ib study assessed the combination of this compound and capecitabine (B1668275) in metastatic colon cancer patients.[13] These clinical investigations underscore the translation of preclinical findings to human studies.

Mechanistic Pathways of this compound's Anticancer Activity

This compound's anticancer effects are attributed to its ability to modulate multiple key signaling pathways simultaneously, making it a unique polypharmacological agent.[13]

p53 Signaling Activation

This compound has been shown to activate the tumor suppressor p53 pathway.[3][13] This activation is independent of DNA damage and can occur through protein stabilization by inhibiting ubiquitination and through transcriptional activation.[3] The induction of p53 by this compound is often linked to the simultaneous suppression of NF-κB activity.[3]

p53_pathway This compound This compound ubiquitination p53 Ubiquitination (Inhibition) This compound->ubiquitination p53 p53 (Stabilization & Activation) ubiquitination->p53 apoptosis Apoptosis p53->apoptosis

This compound activates the p53 pathway by inhibiting its ubiquitination.
NF-κB Signaling Inhibition

A crucial mechanism of this compound's action is the inhibition of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival.[5][15] this compound can prevent the phosphorylation of IκB kinase (IKK), which is necessary for NF-κB activation.[13] This leads to the downregulation of NF-κB target genes involved in cell survival and chemoresistance, such as c-FLIP and Mcl-1.[5]

nfkb_pathway This compound This compound ikk IKK Phosphorylation (Inhibition) This compound->ikk nfkb NF-κB Activation (Inhibition) ikk->nfkb survival_genes Survival Gene Expression (e.g., c-FLIP, Mcl-1) (Downregulation) nfkb->survival_genes apoptosis Apoptosis (Induction) survival_genes->apoptosis

This compound inhibits NF-κB signaling, leading to apoptosis.
Autophagy Induction

This compound is also a known modulator of autophagy, a cellular process that can either promote cell survival or cell death depending on the context.[1][8] In several cancer types, such as ovarian cancer, this compound induces autophagic cell death.[1][9] This process can be p53-independent and involves the downregulation of p62/SQSTM1.[1][8]

autophagy_pathway This compound This compound p62 p62/SQSTM1 (Downregulation) This compound->p62 autophagy Autophagy Induction p62->autophagy cell_death Autophagic Cell Death autophagy->cell_death

This compound induces autophagic cell death in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

mtt_workflow plate_cells Plate cells in 96-well plates treat_qc Treat with varying concentrations of This compound plate_cells->treat_qc incubate Incubate for 24-72 hours treat_qc->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solvent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Read absorbance (e.g., at 570 nm) add_solvent->read_absorbance

Workflow for a typical MTT cell viability assay.

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

tunel_workflow treat_cells Treat cells with This compound fix_permeabilize Fix and permeabilize cells treat_cells->fix_permeabilize label_dna Label DNA breaks with TdT and fluorescently labeled dUTPs fix_permeabilize->label_dna counterstain Counterstain nuclei (e.g., with DAPI) label_dna->counterstain analyze Analyze by fluorescence microscopy or flow cytometry counterstain->analyze

Generalized workflow for a TUNEL apoptosis assay.

Protocol:

  • Culture and treat cells with this compound for the desired time.

  • Harvest and fix the cells (e.g., with paraformaldehyde).

  • Permeabilize the cells to allow entry of the labeling reagents.

  • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

  • Wash the cells and, if desired, counterstain the nuclei with a DNA-specific stain like DAPI.

  • Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer to quantify the percentage of apoptotic cells.

Conclusion

The body of evidence strongly suggests that this compound is a promising anticancer agent with a multifaceted mechanism of action. Its ability to simultaneously target key cancer-related pathways like p53, NF-κB, and autophagy, combined with its demonstrated efficacy in a range of preclinical models, warrants further rigorous clinical investigation. The potential for this compound to be used in combination with standard chemotherapies to enhance efficacy and reduce toxicity presents a particularly compelling avenue for future cancer treatment strategies. This guide provides a foundational overview for researchers to build upon in the ongoing effort to repurpose existing drugs for oncology.

References

Validating Quinacrine as a FACT Chromatin Trapping Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quinacrine (B1676205) and the alternative agent CBL0137 as inhibitors of the Facilitates Chromatin Transcription (FACT) complex. We present experimental data to validate this compound's role as a FACT chromatin trapping agent, offering insights for researchers in oncology and drug development.

Introduction to FACT and Chromatin Trapping

The Facilitates Chromatin Transcription (FACT) complex is a crucial histone chaperone involved in chromatin remodeling processes such as transcription, replication, and DNA repair. Composed of the subunits SSRP1 and SPT16, FACT transiently displaces H2A-H2B dimers, enabling polymerases to navigate the nucleosomal landscape.[1][2] Due to its elevated expression in various cancer cells and its role in tumor progression, FACT has emerged as a promising target for anticancer therapies.[3]

One therapeutic strategy involves "chromatin trapping," where small molecules induce the sequestration of FACT onto chromatin, thereby inhibiting its normal function. This guide focuses on validating this compound as a FACT chromatin trapping agent and compares its performance with the well-characterized FACT inhibitor, CBL0137.

Mechanism of Action: this compound vs. CBL0137

Both this compound and CBL0137 function by intercalating into DNA, which in turn leads to the trapping of the FACT complex on chromatin. However, the precise mechanisms exhibit some distinctions.

This compound: This antimalarial drug alters the DNA helix structure, creating multiple binding sites for FACT. This leads to the trapping of FACT onto the chromatin, making it unavailable for its regular functions and subsequently inhibiting NF-κB signaling.[4][5]

CBL0137 (Curaxin): This second-generation curaxin induces chromatin trapping of FACT through a more extensively studied dual mechanism:

  • n-trapping: CBL0137 binding to DNA leads to the unfolding of nucleosomes. The SPT16 subunit of FACT then binds to the exposed surface of the H3/H4 tetramer within these partially disassembled nucleosomes.[6][7]

  • z-trapping: CBL0137 can induce the formation of alternative DNA structures, such as Z-DNA. The SSRP1 subunit of FACT then binds to these altered DNA conformations.[6][8]

This trapping of FACT by CBL0137 leads to the inhibition of FACT-dependent transcription, including that mediated by NF-κB, and the activation of p53.[9][10]

cluster_this compound This compound cluster_CBL0137 CBL0137 Quin_DNA This compound binds to DNA DNA_alter Alters DNA helix Quin_DNA->DNA_alter FACT_bind_Q Creates FACT binding sites DNA_alter->FACT_bind_Q FACT_trap_Q FACT trapped on chromatin FACT_bind_Q->FACT_trap_Q NFkB_inhibit_Q NF-kB inhibition FACT_trap_Q->NFkB_inhibit_Q CBL_DNA CBL0137 binds to DNA Nuc_unfold Nucleosome unfolding (n-trapping) CBL_DNA->Nuc_unfold Z_DNA Z-DNA formation (z-trapping) CBL_DNA->Z_DNA FACT_trap_C FACT trapped on chromatin Nuc_unfold->FACT_trap_C Z_DNA->FACT_trap_C p53_act p53 activation FACT_trap_C->p53_act NFkB_inhibit_C NF-kB inhibition FACT_trap_C->NFkB_inhibit_C start Treat cells with this compound or CBL0137 lysis Cell Lysis start->lysis centrifuge1 Centrifugation lysis->centrifuge1 soluble Soluble Fraction (Supernatant) centrifuge1->soluble pellet Insoluble Fraction (Pellet) centrifuge1->pellet western Western Blot Analysis soluble->western resuspend Resuspend Pellet pellet->resuspend sonicate Sonication resuspend->sonicate chromatin_frac Chromatin-bound Fraction sonicate->chromatin_frac chromatin_frac->western quantify Quantify FACT Subunits western->quantify start Cell culture on coverslips treat Treat with this compound or CBL0137 start->treat fix Fixation treat->fix permeabilize Permeabilization fix->permeabilize block Blocking permeabilize->block primary_ab Primary Antibody Incubation (anti-SSRP1) block->primary_ab secondary_ab Secondary Antibody Incubation (fluorescent) primary_ab->secondary_ab dapi DAPI Staining secondary_ab->dapi mount Mount on slide dapi->mount image Fluorescence Microscopy mount->image

References

Quinacrine's Efficacy Across Plasmodium Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinacrine (B1676205), a synthetic acridine (B1665455) derivative, was historically a cornerstone of antimalarial therapy. While largely superseded by newer drugs, its unique mechanisms of action and potential for repurposing continue to attract scientific interest. This guide provides a comparative overview of this compound's effects on various Plasmodium strains, supported by experimental data, detailed methodologies, and pathway visualizations to facilitate further research and drug development.

Quantitative Comparison of In Vitro Efficacy

The in vitro susceptibility of different Plasmodium strains to this compound varies, influenced by factors such as chloroquine (B1663885) resistance. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a range of P. falciparum strains. Data for other Plasmodium species is sparse in recent literature, reflecting the historical shift in antimalarial drug usage.

Plasmodium StrainChloroquine (CQ) StatusThis compound IC50 (nM)Reference(s)
P. falciparum
3D7Sensitive7.7 - 20[1]
Dd2Resistant10 - 45[1]
W2Resistant15 - 50[1]
K1Resistant20 - 60[1]
HB3Sensitive~10[2]
7G8Resistant~90[2]
Cam3.IIResistant~90[2]
P. vivax
Chesson strainNot specifiedEfficacy demonstrated, but specific IC50 values not provided in historical reports.[3][4]
P. malariae
USPHS and Trinidad strainsNot specifiedShowed efficacy, considered better than quinine (B1679958) but less effective than chloroquine in historical studies. Specific IC50 values are not available.[5][6][7]
P. ovale
N/ANot specifiedLimited recent quantitative data available. Historical use suggests activity.

Mechanisms of Action and Resistance

This compound's antimalarial activity is multifactorial, primarily targeting processes within the parasite's digestive vacuole. It is also known to intercalate with DNA, thereby inhibiting nucleic acid and protein synthesis.[8][9] Resistance to this compound in P. falciparum is complex and involves some of the same transporters implicated in chloroquine resistance.

Signaling Pathway of this compound Action and Resistance

The following diagram illustrates the key mechanisms of this compound's action on Plasmodium falciparum and the pathways leading to resistance.

Quinacrine_Mechanism cluster_parasite Plasmodium Cytoplasm cluster_dv Digestive Vacuole (DV) Quinacrine_ext This compound Quinacrine_int This compound Quinacrine_ext->Quinacrine_int Diffusion DNA_RNA_Synth DNA/RNA Synthesis Quinacrine_int->DNA_RNA_Synth Intercalation & Inhibition Quinacrine_dv This compound Quinacrine_int->Quinacrine_dv Accumulation (pH trapping) Heme Toxic Free Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Quinacrine_dv->Quinacrine_int Efflux (Resistance) Quinacrine_dv->Heme Binding Quinacrine_dv->Hemozoin Inhibition of Polymerization PfCRT PfCRT (mutant) PfCRT->Quinacrine_int Transports this compound out of DV PfMDR1 PfMDR1

Caption: Mechanism of this compound action and resistance in Plasmodium.

Experimental Protocols

In Vitro Drug Susceptibility Testing: SYBR Green I-Based Assay

This protocol is adapted from standard procedures for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against asexual stages of P. falciparum.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, Albumax II, and gentamicin)

  • Human erythrocytes (O+)

  • This compound dihydrochloride

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in sterile distilled water and make serial dilutions.

  • Add the drug dilutions to a 96-well plate. Include drug-free wells for control (100% growth) and wells with uninfected erythrocytes for background fluorescence.

  • Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete medium.

  • Add the parasite suspension to each well.

  • Incubate the plate for 72 hours under the specified gas conditions at 37°C.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.

SYBR_Green_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Drug_Dilution Prepare this compound Serial Dilutions Plate_Setup Add Drug Dilutions to 96-well Plate Drug_Dilution->Plate_Setup Parasite_Culture Synchronize P. falciparum Culture to Ring Stage Add_Parasites Add Parasite Suspension to Plate Parasite_Culture->Add_Parasites Plate_Setup->Add_Parasites Incubation Incubate for 72h at 37°C Add_Parasites->Incubation Lysis Add SYBR Green I Lysis Buffer Incubation->Lysis Read_Fluorescence Read Fluorescence Lysis->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition IC50_Determination Determine IC50 using Non-linear Regression Calculate_Inhibition->IC50_Determination

Caption: Workflow for the SYBR Green I in vitro drug susceptibility assay.

In Vivo Efficacy Testing: 4-Day Suppressive Test in a P. berghei Mouse Model

This protocol outlines a standard method for assessing the in vivo efficacy of antimalarial compounds.[3][10]

Objective: To evaluate the suppressive effect of this compound on the proliferation of P. berghei in mice.

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Laboratory mice (e.g., Swiss Webster or BALB/c)

  • This compound dihydrochloride

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with P. berghei-infected erythrocytes.

  • Two to four hours post-infection, administer the first dose of this compound orally or intraperitoneally. Administer the vehicle to the control group.

  • Treat the mice once daily for four consecutive days (Day 0 to Day 3).

  • On Day 4, collect a thin blood smear from the tail of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate the average percent suppression of parasitemia in the treated groups compared to the vehicle-treated control group.

InVivo_Workflow Infection Day 0: Infect Mice with P. berghei Treatment_D0 Day 0: Administer First Dose of this compound/Vehicle Infection->Treatment_D0 Treatment_D1_D3 Days 1-3: Continue Daily Treatment Treatment_D0->Treatment_D1_D3 Blood_Smear Day 4: Collect Tail Blood Smears Treatment_D1_D3->Blood_Smear Staining Stain Smears with Giemsa Blood_Smear->Staining Parasitemia_Count Determine % Parasitemia by Microscopy Staining->Parasitemia_Count Calculate_Suppression Calculate % Suppression vs. Control Parasitemia_Count->Calculate_Suppression

Caption: Workflow for the 4-day suppressive in vivo efficacy test.

Conclusion

This compound exhibits significant activity against various Plasmodium species, although its efficacy is strain-dependent, particularly in P. falciparum where resistance mechanisms analogous to those for chloroquine are present. The provided data and protocols offer a foundation for further investigation into this compound's antimalarial properties. A notable gap in the current literature is the lack of extensive quantitative data for P. vivax, P. ovale, and P. malariae, highlighting an area for future research. The complex mechanism of action, involving both inhibition of hemozoin formation and DNA intercalation, suggests that this compound and its derivatives could serve as valuable scaffolds in the development of novel antimalarials that circumvent existing resistance pathways.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Quinacrine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

The proper disposal of quinacrine (B1676205), a fluorescent compound with potential health hazards, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound waste.

Required PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: In cases of dust formation, a full-face respirator may be necessary.[3]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1] This ensures that the waste is managed in accordance with all applicable regulations.

Step 1: Segregation and Collection

  • Isolate this compound Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, should be segregated from general laboratory waste.

  • Use Designated Waste Containers: Collect this compound waste in a clearly labeled, sealed, and leak-proof container. The container should be marked as "Hazardous Waste" and should specify "this compound."

Step 2: On-Site Storage

  • Secure Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Limited Accumulation Time: Adhere to institutional and local regulations regarding the maximum allowable time for on-site storage of hazardous waste.

Step 3: Professional Disposal

  • Engage a Licensed Contractor: Arrange for the collection and disposal of the this compound waste by a licensed and reputable hazardous waste management company.[1] These companies are equipped to handle and transport hazardous materials safely and in compliance with environmental regulations.

  • Manifest and Documentation: Ensure that all necessary waste manifests and documentation are completed accurately. These documents track the waste from its point of generation to its final disposal and are a legal requirement.

Alternative Disposal Methods (for consideration by waste disposal professionals):

While professional disposal is the standard, the following are recognized methods for the destruction of pharmaceutical waste, which would be carried out by the specialized waste management company:

  • High-Temperature Incineration: This is the preferred and most effective method for destroying pharmaceutical compounds like this compound, as it ensures complete destruction of the active ingredients.[5][6]

  • Engineered Landfill: Following encapsulation or immobilization to prevent leaching, disposal in a specially designed hazardous waste landfill may be an option.[7][8]

Disposal Methods to Avoid:

  • Do Not Dispose Down the Drain: this compound should not be disposed of in the sewer system.[6]

  • Do Not Mix with General Trash: To prevent accidental exposure and environmental contamination, do not dispose of this compound waste in the regular trash.[6]

III. Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Wear Appropriate PPE: Don all required personal protective equipment before attempting to clean the spill.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1] For liquid spills, use an inert absorbent material.

  • Collect and Dispose: Place all contaminated materials into a labeled hazardous waste container and dispose of it according to the procedures outlined above.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

IV. This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Quinacrine_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate this compound Waste (solids, liquids, contaminated items) ppe->segregate container Place in a Labeled, Sealed Hazardous Waste Container segregate->container storage Store in a Designated Secure Area container->storage professional_disposal Contact Licensed Professional Waste Disposal Company storage->professional_disposal incineration High-Temperature Incineration (Preferred Method) professional_disposal->incineration Yes landfill Engineered Landfill (Alternative Method) professional_disposal->landfill If Incineration Unavailable documentation Complete Waste Manifest and Documentation incineration->documentation landfill->documentation end Disposal Complete documentation->end

Caption: Decision workflow for the safe disposal of this compound waste.

By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, protecting both your personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Quinacrine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Quinacrine

This guide provides crucial, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.

Key Safety and Physical Data

A thorough understanding of this compound's properties is the first step toward safe handling. The following table summarizes essential quantitative data.

PropertyValueReference
Molecular Weight 508.91 g/mole [1]
Appearance Bright yellow crystalline powder[2][3]
Melting Point Decomposes[1]
Oral LD50 (Rat) 660 mg/kg[1][2]
Oral LD50 (Rabbit) 433 mg/kg[1]
Storage Temperature Room temperature for the solid product. Stock solutions can be stored at 0-4°C for short-term (days to weeks) or -20°C for long-term (months).[4]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure.[5] Skin contact and inhalation are primary exposure routes.[5]

Recommended PPE for Handling this compound:
  • Gloves: Wear chemically resistant, disposable gloves at all times when handling this compound.[6][7] Double gloving is recommended, especially when there is a risk of splashing.[8]

  • Gowns: A long-sleeved, disposable gown that is shown to be resistant to hazardous drugs should be worn.[6][8]

  • Eye and Face Protection: Use safety glasses with side shields at a minimum.[9] When there is a potential for splashing, a face shield in combination with goggles is required to provide full facial protection.[5][7]

  • Respiratory Protection: For routine handling in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used.[5] Surgical masks offer little to no protection from chemical exposure.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure.

Quinacrine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Well-ventilated, clean surface) B->C D Weigh Solid this compound (in ventilated enclosure if possible) C->D Proceed to handling E Prepare Solution (Use appropriate solvent) D->E F Decontaminate Work Area E->F After experiment G Dispose of Waste (Follow institutional guidelines) F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Procedural Steps for Handling:
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[10]

    • Ensure a safety shower and eyewash station are readily accessible.[11]

    • Put on all required personal protective equipment as detailed above.

    • Prepare the work area by ensuring it is clean, uncluttered, and in a well-ventilated space, preferably within a chemical fume hood.[11]

  • Handling :

    • Avoid the formation of dust and aerosols.[11]

    • When weighing the solid material, do so carefully to minimize dust generation.

    • When preparing solutions, add the solid to the solvent slowly.

    • Do not eat, drink, or smoke in the area where this compound is handled.[2][11]

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][11]

    • Protect from light.[3]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Quinacrine_Emergency_Response cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Follow-up Action Exposure Exposure Occurs Skin_Contact Skin Contact: Immediately wash with soap and plenty of water for at least 15 minutes. Exposure->Skin_Contact Eye_Contact Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Exposure->Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention Report_Incident Report Incident to Supervisor Seek_Medical_Attention->Report_Incident

Caption: Emergency response plan for this compound exposure.

First-Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: If swallowed, wash out mouth with water provided the person is conscious.[11] Call a physician. Do not induce vomiting.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[12] Do not allow the product to enter drains.[12]

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used to clean up spills should be placed in a sealed, labeled container for hazardous waste disposal.

  • Spill Cleanup:

    • For small spills, dampen the solid material with water to prevent dusting and transfer to a suitable container for disposal.[13]

    • Use absorbent paper dampened with water to pick up any remaining material.[13]

    • Clean the spill area with a soap and water solution.[13]

    • Ensure proper PPE is worn during cleanup.[2] For large spills, evacuate the area and follow your institution's emergency spill response procedures.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.